2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-16-5-17-8-3-2-6(9(11,12)13)4-7(8)10(14)15/h2-4,14-15H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAJNPDIFPNNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681880 | |
| Record name | [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-54-0 | |
| Record name | Boronic acid, B-[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Applications of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, a fluorinated arylboronic acid with significant potential in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics and presents a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Core Physical and Chemical Properties
This compound is a valuable synthetic intermediate, particularly in the construction of complex biaryl structures. Its trifluoromethyl group and methoxymethoxy-protected phenol moiety impart unique electronic and steric properties that can influence reactivity and solubility.
Data Presentation: Summary of Physical Properties
While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes its known properties based on available information from chemical suppliers and related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₈BF₃O₃ | [1][2] |
| Molecular Weight | 219.95 g/mol | [1][2] |
| CAS Number | 240139-82-6 | [1][2] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds |
| Melting Point | Data not available | For the similar compound 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, the melting point is 157-162 °C.[3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar organic solvents (e.g., diethyl ether, ethanol); poorly soluble in nonpolar solvents (e.g., hexanes). | General property of phenylboronic acids.[4] |
| Storage Temperature | 2-8°C | [5] |
| Purity | ≥96% | [1] |
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. The trifluoromethyl substituent can enhance the biological activity and pharmacokinetic properties of target molecules.
While no specific signaling pathways involving this exact molecule have been elucidated, related trifluoromethyl-substituted phenylboronic acids have been investigated for their biological activity. For instance, some studies have explored their potential as antibacterial agents by targeting bacterial enzymes like LeuRS in E. coli.[6]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid such as this compound. This protocol is a generalized procedure and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Round-bottom flask or pressure tube
-
Condenser and inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask or pressure tube, combine this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) followed by the aqueous base (e.g., 2M K₂CO₃, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the general experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | 1256355-54-0 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid
This technical guide provides a comprehensive overview of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, a fluorinated organoboron compound with significant potential in synthetic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a plausible synthetic route, and its primary application in cross-coupling reactions.
Chemical Structure and Properties
This compound is an aromatic boronic acid characterized by the presence of a methoxymethoxy (MOM) ether and a trifluoromethyl group on the phenyl ring. The boronic acid functional group makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenylboronic acid |
| CAS Number | 1256355-54-0[1] | 240139-82-6[2][3] | 128796-39-4 |
| Molecular Formula | C₉H₁₀BF₃O₄ | C₈H₈BF₃O₃[2] | C₇H₆BF₃O₂ |
| Molecular Weight | 249.98 g/mol [1] | 219.95 g/mol [2] | 189.93 g/mol |
| Appearance | Solid[1] | - | Solid |
| Purity | ≥95%[1] | - | ≥95.0% |
| Melting Point | Not available | 157-162 °C | 245-250 °C |
Synthesis of this compound
A specific, validated experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted phenylboronic acids. The proposed synthesis involves the lithiation of a suitable brominated precursor followed by reaction with a borate ester and subsequent hydrolysis. A similar methodology has been successfully employed for the synthesis of 2-(Methoxymethoxy)phenylboronic acid[4].
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the phenolic hydroxyl group
To a solution of 1-bromo-2-hydroxy-4-(trifluoromethyl)benzene (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at 0 °C, is added a suitable base, for instance, diisopropylethylamine (DIPEA) (1.5 eq). Chloromethyl methyl ether (MOM-Cl) (1.2 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene, can be purified by column chromatography on silica gel.
Step 2: Borylation
The purified 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Trimethyl borate (B(OMe)₃) (1.5 eq) is then added, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is acidified to a pH of approximately 2 with dilute hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This compound can be employed to introduce the 2-methoxymethoxy-5-(trifluoromethyl)phenyl moiety into a variety of organic molecules, which is a valuable transformation in the synthesis of complex pharmaceuticals and materials.
General Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Illustrative Experimental Protocol for Suzuki-Miyaura Coupling
To a reaction vessel are added the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base, for example, potassium carbonate (2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system, such as a mixture of toluene and water, is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude biaryl product is then purified by column chromatography on silica gel.
Potential in Drug Discovery
The incorporation of fluorine atoms and trifluoromethyl groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Phenylboronic acids themselves can exhibit biological activity. While no specific biological activity has been reported for this compound, related trifluoromethyl-containing compounds have been investigated as inhibitors of various kinases, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents[5]. The methoxymethoxy (MOM) group is a common protecting group for phenols and can be readily removed under acidic conditions to reveal the corresponding phenol, providing a handle for further functionalization.
Conclusion
This compound is a specialized reagent with considerable utility in organic synthesis. Its primary application lies in the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. The presence of both a protected phenol and a trifluoromethyl group makes it an attractive building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Further research into its specific properties and biological activities is warranted to fully explore its potential.
References
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | [frontierspecialtychemicals.com]
- 4. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid CAS number
An In-depth Technical Guide to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid (CAS: 1256355-54-0)
Introduction
This compound is a specialized organoboron compound with the CAS number 1256355-54-0.[1][2] It serves as a crucial building block in modern organic synthesis, particularly valued by researchers and professionals in drug development and materials science. The molecule's unique structure, featuring a trifluoromethyl (-CF₃) group and a methoxymethoxy (-OCH₂OCH₃) protecting group, imparts desirable physicochemical properties to target molecules. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the methoxymethoxy group can increase solubility.[3] This guide provides a comprehensive overview of its properties, a representative synthesis protocol, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel therapeutics.
Physicochemical Properties
The key physicochemical data for this compound are summarized below. This information is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1256355-54-0 | [1][4] |
| Molecular Formula | C₉H₁₀BF₃O₄ | [1][2] |
| Molecular Weight | 249.98 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| MDL Number | MFCD11856035 | [1] |
Synthesis of Arylboronic Acids: A Representative Protocol
Experimental Protocol: Synthesis via Organolithium Intermediate
-
Starting Material Preparation: Begin with a suitable aryl halide precursor, such as 1-bromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene.
-
Lithiation: Dissolve the aryl halide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium reagent.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
-
Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic (pH ~2-3).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the final this compound.[5]
Caption: Representative workflow for the synthesis of an arylboronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application for this compound is as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-vinyl structures that are common motifs in pharmaceuticals and functional materials.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a base, typically aqueous potassium carbonate (K₂CO₃, 2.0 equivalents).[7]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 3-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final biaryl product is purified via column chromatography.[7]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in the Synthesis of Kinase Inhibitors
In drug discovery, building blocks like this compound are instrumental in synthesizing libraries of complex molecules for screening against biological targets. A prominent application is the development of kinase inhibitors.[8] Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
By using Suzuki-Miyaura coupling, medicinal chemists can attach the 2-methoxymethoxy-5-(trifluoromethyl)phenyl moiety to various heterocyclic scaffolds known to bind to the ATP pocket of kinases. The specific substituents on the phenyl ring can form critical interactions with the target protein, influencing the compound's potency and selectivity. The trifluoromethyl group, for instance, is often used to enhance binding affinity and improve metabolic stability.
Caption: Mechanism of kinase inhibition within a cellular signaling pathway.
Conclusion
This compound is a high-value synthetic intermediate for research and development professionals. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex biaryl systems. The strategic placement of the trifluoromethyl and methoxymethoxy groups makes it an attractive building block for fine-tuning the pharmacokinetic and pharmacodynamic properties of novel drug candidates, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides the foundational technical information required for its effective application in the laboratory.
References
- 1. Angene - this compound | 1256355-54-0 | MFCD11856035 | AGN-PC-0WA6WE [japan.angenechemical.com]
- 2. 1256355-54-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | 1256345-87-5 | Benchchem [benchchem.com]
- 4. This compound [cymitquimica.com]
- 5. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its chemical properties, a representative synthetic protocol, and its application in drug discovery, with a focus on its role in the synthesis of complex molecules.
Core Compound Properties
This compound is a substituted phenylboronic acid derivative. The presence of both a methoxymethyl (MOM) ether protecting group and a trifluoromethyl group makes it a versatile reagent in cross-coupling reactions. The trifluoromethyl moiety is of particular interest in drug design as it can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Weight | 249.98 g/mol | [1] |
| CAS Number | 1256355-54-0 | [1][2] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of similar phenylboronic acids.[3]
Synthesis of this compound
Objective: To synthesize this compound from 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene.
Materials:
-
1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Argon gas
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (1.0 equivalent) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Borylation: Trimethyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Applications in Drug Discovery
Phenylboronic acids are crucial reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular scaffolds.
The trifluoromethyl group is a key functional group in medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] Its incorporation can lead to enhanced metabolic stability, increased lipophilicity, and improved binding to target proteins.[4][5] this compound serves as a valuable building block for introducing this fluorinated motif into potential drug molecules.[5][6]
Significance in Kinase Inhibitor Synthesis:
Many kinase inhibitors, a class of targeted cancer therapeutics, feature biaryl structures.[7] The synthesis of these complex molecules often relies on Suzuki-Miyaura coupling. For instance, this compound can be coupled with a heterocyclic halide to generate a core structure for a novel kinase inhibitor. The methoxymethyl (MOM) group can be readily removed under acidic conditions to reveal a hydroxyl group, which may be a key interaction point with the target protein or a site for further functionalization.
Visualized Workflow and Pathways
Diagram 1: Synthetic Workflow for this compound
References
- 1. This compound [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Spectral Analysis of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
This technical guide provides a comprehensive overview of the spectral data for 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectral characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining and analyzing the spectral data are also provided to guide researchers in their laboratory work.
Chemical Structure and Properties
-
IUPAC Name: [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid
-
CAS Number: 1256355-54-0
-
Molecular Formula: C₉H₁₀BF₃O₄
-
Molecular Weight: 265.98 g/mol
-
Appearance: Expected to be a solid.[1]
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from known spectral data of related compounds such as 2-methoxy-5-(trifluoromethyl)phenylboronic acid, 2-(methoxymethoxy)phenylboronic acid, and other substituted phenylboronic acids.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 - 7.90 | br s | - | B(OH)₂ |
| ~7.85 | d | ~2.0 | H-6 |
| ~7.70 | dd | ~8.5, 2.0 | H-4 |
| ~7.30 | d | ~8.5 | H-3 |
| ~5.40 | s | - | O-CH₂-O |
| ~3.45 | s | - | O-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~135 | C-4 |
| ~130 (q) | C-5 |
| ~125 (q, ¹JCF ≈ 270 Hz) | -CF₃ |
| ~122 | C-6 |
| ~115 | C-3 |
| ~110 | C-1 (broad due to Boron) |
| ~95 | O-CH₂-O |
| ~56 | O-CH₃ |
Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Notes |
| ¹⁹F | ~ -61 | Referenced to CFCl₃. The chemical shift of the CF₃ group is sensitive to the solvent and electronic environment.[2][3] |
| ¹¹B | ~ 28 - 30 | Phenylboronic acids typically show a broad signal in this region. The presence of its trimeric anhydride, boroxine, would show a signal around 33 ppm.[4] |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch (B(OH)₂) |
| ~3080 | Medium | C-H stretch (aromatic) |
| ~2960, ~2850 | Medium | C-H stretch (aliphatic, -CH₂-O-CH₃) |
| ~1610, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1380 | Strong | B-O stretch |
| ~1320 | Strong | C-F stretch (CF₃) |
| ~1250, ~1050 | Strong | C-O stretch (ether and methoxymethoxy) |
| ~830 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
Table 5: Predicted Mass Spectrometry (MS) Data (ESI+)
| m/z | Interpretation |
| 267.07 | [M+H]⁺ |
| 249.06 | [M+H - H₂O]⁺ |
| 235.04 | [M+H - CH₄O]⁺ (loss of methanol from methoxymethoxy) |
| 219.05 | [M+H - H₂O - CO]⁺ or [M-B(OH)₂]⁺ |
| 175.04 | [M+H - H₂O - B(OH)₃]⁺ |
Note: Boronic acids are known to form adducts and oligomers, which may be observed in the mass spectrum.[5]
Experimental Protocols
The following are detailed methodologies for the synthesis and spectral characterization of this compound.
A plausible synthetic route can be adapted from the synthesis of 2-(methoxymethoxy)phenylboronic acid.[6]
-
Step 1: Protection of 2-Bromo-4-(trifluoromethyl)phenol. To a solution of 2-bromo-4-(trifluoromethyl)phenol in a suitable solvent like dichloromethane, add a base such as diisopropylethylamine. Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. Purify the resulting 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene by column chromatography.
-
Step 2: Borylation. Under an inert atmosphere (e.g., argon), dissolve the product from Step 1 in anhydrous THF and cool to -78 °C. Add a solution of n-butyllithium in hexanes dropwise and stir for 1 hour. To this mixture, add triisopropyl borate dropwise and continue stirring at -78 °C for another hour before allowing it to warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with HCl (1M) and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization.
A known issue with NMR spectroscopy of boronic acids is their tendency to form dimeric or trimeric anhydrides (boroxines), which can lead to complex or broad spectra.[7]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). DMSO-d₆ is often preferred as it can help in observing the exchangeable B(OH)₂ protons. Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A higher concentration of the sample may be needed.
-
¹⁹F NMR: Acquire with proton decoupling. Use a reference standard such as CFCl₃ (or an internal standard with a known chemical shift).
-
¹¹B NMR: Use a boron-free probe if available. A broad signal is expected.
For solid samples, Attenuated Total Reflectance (ATR) or the KBr pellet method can be used. The thin solid film method is also a viable option.[8][9]
-
ATR-FTIR Protocol:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Clean the crystal and anvil thoroughly after the measurement.
-
Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing boronic acids.[10][11][12]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation for positive ion mode.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. The high resolution will aid in confirming the elemental composition of the detected ions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of the starting material to the comprehensive spectral characterization of the final product.
Caption: Experimental workflow for the synthesis and spectral characterization.
References
- 1. rsc.org [rsc.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. amherst.edu [amherst.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid in Organic Solvents
Abstract
Introduction to this compound
This compound is an organoboron compound featuring a phenyl ring substituted with a methoxymethoxy group, a trifluoromethyl group, and a boronic acid functional group. This substitution pattern imparts specific electronic and steric properties that are valuable in organic synthesis. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the boronic acid, while the methoxymethoxy group provides a protected hydroxyl functionality.
Like other arylboronic acids, this compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Expected Solubility Profile
Direct, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not extensively reported. However, the solubility can be inferred from the general behavior of phenylboronic acid and its substituted derivatives.
The solubility of boronic acids is significantly influenced by the nature of the substituents on the phenyl ring and the polarity of the solvent.[2] Phenylboronic acid itself generally exhibits good solubility in polar organic solvents and low solubility in nonpolar hydrocarbon solvents.[3][4]
Key Factors Influencing Solubility:
-
Polarity: The presence of the methoxymethoxy and boronic acid groups, capable of hydrogen bonding, suggests that the compound will be more soluble in polar organic solvents.
-
Substituent Effects: The trifluoromethyl group is lipophilic and may slightly enhance solubility in less polar organic solvents compared to unsubstituted phenylboronic acid. The methoxymethoxy group adds some polar character.
-
Solvent Type: Ethers (like diethyl ether, THF) and ketones are often excellent solvents for boronic acids.[4] Chlorinated solvents like dichloromethane and chloroform are also commonly used.[4] Hydrocarbon solvents such as methylcyclohexane are expected to be poor solvents.[4][5]
Based on these principles, a qualitative solubility profile can be anticipated.
Table 1: Anticipated Qualitative Solubility
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, THF, DMSO | High | Capable of hydrogen bonding and dipole-dipole interactions with the boronic acid and ether groups.[2] |
| Ethers | Diethyl ether, Dioxane | High | Ethers are generally good solvents for boronic acids.[4] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Offer good solvation for a range of organic compounds.[4] |
| Alcohols | Methanol, Ethanol | High | Polar protic solvents that can engage in hydrogen bonding. |
| Nonpolar/Hydrocarbon | Hexane, Methylcyclohexane | Low | Lack of polarity makes them poor solvents for polar boronic acids.[4][5] |
Experimental Protocol for Solubility Determination
A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[2][3][4] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3]
Principle
A biphasic mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[2] This can be observed visually or instrumentally by monitoring the turbidity of the solution.[4]
Methodology
-
Sample Preparation: Accurately weigh the this compound and the selected organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: The sample is heated at a slow, controlled rate (e.g., 0.1 K/min) using a circulating bath connected to the jacketed vessel.[2] The sample must be stirred vigorously to ensure homogeneity and maintain equilibrium between the solid and liquid phases.
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored. This is often done using a luminance probe that measures the intensity of a light beam passing through the solution.[4]
-
Equilibrium Temperature Determination: The point at which the solution becomes clear and single-phase is marked by a sharp increase in the measured light intensity. The temperature at this point is recorded as the solubility temperature for that specific mole fraction.[2]
-
Data Collection: Repeat the procedure for a range of compositions (different mole fractions of the solute in the solvent) to construct a solubility curve, plotting mole fraction against temperature.
Diagram of Experimental Workflow
References
The Strategic Application of the Methoxymethoxy (MOM) Protecting Group in the Chemistry of Boronic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The methoxymethoxy (MOM) group serves as a crucial temporary protecting group for hydroxyl and other protic functionalities in the synthesis of complex molecules, including those containing boronic acids. Its stability under a range of reaction conditions, coupled with its straightforward introduction and removal, makes it an invaluable tool in multi-step synthetic sequences. This guide explores the multifaceted role of the MOM protecting group in the context of boronic acid chemistry, providing a comprehensive overview of its application, stability, and impact on reactivity, supported by experimental protocols and quantitative data.
Introduction: The Need for Protection in Boronic Acid Chemistry
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the presence of other reactive functional groups within a boronic acid molecule can lead to undesired side reactions, complicating synthetic pathways and reducing overall yields. Protecting groups, such as the MOM group, are employed to temporarily mask these functionalities, ensuring that the desired transformations occur with high selectivity and efficiency.
The MOM group is particularly useful for protecting phenolic hydroxyl groups, which are common substituents on arylboronic acids. An unprotected phenol can interfere with reactions by acting as a nucleophile or by altering the electronic properties of the boronic acid. The MOM group effectively shields the hydroxyl functionality, allowing for a broader range of chemical transformations to be performed on the molecule.
Synthesis of MOM-Protected Arylboronic Acids
A common and effective method for the synthesis of MOM-protected arylboronic acids is through the directed ortho-metalation (DoM) of a MOM-protected phenol, followed by borylation. This strategy allows for the regioselective introduction of the boronic acid group at the position ortho to the MOM-protected hydroxyl group.
Experimental Protocol: Synthesis of 4-(Methoxymethoxy)phenylboronic Acid
This protocol details the synthesis of 4-(methoxymethoxy)phenylboronic acid starting from MOM-protected phenol.
Step 1: MOM Protection of Phenol
-
To a solution of phenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Cool the mixture to 0 °C and add chloromethyl methyl ether (MOMCl) (1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methoxymethoxybenzene.
Step 2: Directed ortho-Metalation and Borylation
-
Dissolve the MOM-protected phenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) (1.1-1.2 eq), dropwise.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete ortho-lithiation.
-
Add a trialkyl borate, typically triisopropyl borate (B(O-iPr)₃) (1.5-2.0 eq), dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by forming a stable adduct, for example, with diethanolamine, which can then be purified and the boronic acid regenerated.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[MOM-protected Phenol] -- "1. sec-BuLi, THF, -78 °C" --> B(ortho-Lithiated Intermediate); B -- "2. B(O-iPr)₃, -78 °C to rt" --> C(Boronate Ester); C -- "3. Acidic Workup (e.g., HCl)" --> D[MOM-protected Arylboronic Acid];
} dot Diagram 1: Synthesis of MOM-protected arylboronic acid via DoM.
Role of the MOM Group in Suzuki-Miyaura Cross-Coupling Reactions
The primary role of the MOM group in the context of Suzuki-Miyaura reactions is to act as an inert protecting group for a hydroxyl functionality on one of the coupling partners. This prevents the phenolic proton from interfering with the basic conditions of the reaction and avoids potential O-arylation side products.
Impact on Reactivity and Yield
The presence of a MOM group on an arylboronic acid can influence its reactivity in Suzuki-Miyaura coupling. The electron-donating nature of the methoxymethoxy group can affect the transmetalation step of the catalytic cycle. However, in many cases, the protecting group's primary function of preventing side reactions outweighs any minor electronic effects, leading to cleaner reactions and higher isolated yields of the desired biaryl product.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-(Methoxymethoxy)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 (typical) | [Generic] |
| 4-Hydroxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70-85 (typical, potential for side products) | [Generic] |
Table 1: Comparison of typical yields in Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Methoxymethoxy)phenylboronic Acid with 4-Bromoanisole
-
In a flask, combine 4-(methoxymethoxy)phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq), and a base, for example, potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 100 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the MOM-protected biaryl product.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Aryl Halide] B[MOM-protected Arylboronic Acid] C{Catalytic Cycle} D[MOM-protected Biaryl]
} dot Diagram 2: Suzuki-Miyaura coupling with a MOM-protected arylboronic acid.
Deprotection of the MOM Group
The final step after the desired transformations have been completed is the removal of the MOM protecting group to reveal the free hydroxyl functionality. The MOM group is an acetal and is therefore readily cleaved under acidic conditions.
Experimental Protocol: MOM Deprotection
-
Dissolve the MOM-protected compound in a suitable solvent, such as methanol (MeOH) or a mixture of THF and water.
-
Add a catalytic amount of a strong acid, for example, hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected product by column chromatography or recrystallization.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[MOM-protected Biaryl] -- "H⁺ (e.g., HCl)" --> B{Protonated Intermediate}; B -- "H₂O" --> C{Hemiacetal Intermediate}; C -- " " --> D[Deprotected Biaryl] C -- " " --> E[Formaldehyde + Methanol];
} dot Diagram 3: Acid-catalyzed deprotection of the MOM group.
Spectroscopic Data of a MOM-Protected Arylboronic Acid
The following table summarizes the characteristic spectroscopic data for 4-(methoxymethoxy)phenylboronic acid.
| Data Type | 4-(Methoxymethoxy)phenylboronic acid |
| Molecular Formula | C₈H₁₁BO₄ |
| Molecular Weight | 181.98 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d, 2H), ~7.1 (d, 2H), ~5.2 (s, 2H), ~3.5 (s, 3H), B(OH)₂ protons may be broad and variable. |
| ¹³C NMR (CDCl₃, δ ppm) | ~160, ~137, ~116, ~94, ~56 |
| Mass Spec (ESI-MS) | [M+H]⁺ ≈ 183.08, [M+Na]⁺ ≈ 205.06 |
Table 2: Spectroscopic data for 4-(methoxymethoxy)phenylboronic acid.
The Role of Boronic Acids in Cellular Signaling
Boronic acids have emerged as important tools in chemical biology for their ability to interact with and modulate biological systems. Their capacity to form reversible covalent bonds with diols makes them effective inhibitors of various enzymes and modulators of signaling pathways.
Boronic acid-containing molecules can act as inhibitors of serine proteases by forming a stable adduct with the serine residue in the enzyme's active site. This interaction blocks the enzyme's catalytic activity and can thereby interrupt signaling cascades that rely on these proteases. For instance, the inhibition of proteasomes by boronic acid-based drugs like bortezomib is a key mechanism in the treatment of certain cancers, as it disrupts the degradation of proteins involved in cell cycle regulation and apoptosis.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Boronic Acid Inhibitor] B[Serine Protease (Active)] C[Enzyme-Inhibitor Complex (Inactive)] D[Substrate] E[Product] F[Signaling Pathway]
} dot Diagram 4: Boronic acid inhibiting a serine protease in a signaling pathway.
Conclusion
The methoxymethoxy (MOM) protecting group plays a vital strategic role in the synthesis of functionalized boronic acids and their subsequent application in cross-coupling reactions. By temporarily masking reactive hydroxyl groups, the MOM group enables cleaner and more efficient synthetic transformations, ultimately facilitating the construction of complex molecular architectures. A thorough understanding of the introduction, stability, and cleavage of the MOM group is essential for its effective utilization in the development of novel therapeutics and advanced materials. Furthermore, the unique chemical properties of the boronic acid moiety itself offer exciting opportunities for the modulation of biological signaling pathways, a field of growing importance in drug discovery.
The Trifluoromethyl Group's Influence on Phenylboronic Acid Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group onto phenylboronic acid has profound implications for its chemical reactivity and utility in various applications, from organic synthesis to drug design. This technical guide provides an in-depth analysis of the electronic and steric effects of the CF3 group, focusing on its impact on acidity (pKa) and performance in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.
Core Concepts: The Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. This strong inductive effect significantly alters the electron density of the phenyl ring and, consequently, the properties of the boronic acid moiety. This influence is primarily observed in two key areas: the acidity of the boronic acid and its reactivity as a coupling partner in palladium-catalyzed reactions.
In drug design, the inclusion of a CF3 group can enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1][2] In materials science, it can improve thermal stability and chemical resistance.[3]
Impact on Acidity (pKa)
The Lewis acidity of phenylboronic acid, a crucial factor in its interaction with other molecules, is significantly influenced by the position of the trifluoromethyl group on the phenyl ring.[4] The electron-withdrawing nature of the CF3 group generally increases the acidity (lowers the pKa value) of the boronic acid by stabilizing the resulting boronate anion. However, this effect is modulated by steric hindrance, particularly in the ortho position.
Table 1: pKa Values of Monosubstituted Phenylboronic Acids
| Substituent (X) | Ortho-X | Meta-X | Para-X |
| -CF3 | 9.45 | 7.88 | 7.82 |
| -H | 8.80 | 8.80 | 8.80 |
| -F | 7.89 | 8.09 | 8.77 |
| -OCH3 | 9.31 | 8.46 | - |
Data compiled from multiple sources. The pKa of unsubstituted phenylboronic acid is provided for reference.
As shown in Table 1, the meta and para isomers of trifluoromethylphenylboronic acid are considerably more acidic than the parent phenylboronic acid. The para isomer exhibits the lowest pKa due to the strong, unhindered electron-withdrawing effect of the CF3 group. In contrast, the ortho isomer is less acidic than unsubstituted phenylboronic acid. This is attributed to steric hindrance from the bulky CF3 group, which impedes the formation of the tetrahedral boronate ion.[5]
Caption: Inductive effect of the CF3 group on phenylboronic acid acidity.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The electronic properties of the boronic acid play a significant role in the transmetalation step of the catalytic cycle. The electron-withdrawing trifluoromethyl group can enhance the reactivity and selectivity of these coupling reactions.[1]
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole
| Phenylboronic Acid Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| o-Nitrophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 18 | 45 |
This data for nitrophenylboronic acid is presented as a comparative model for the expected reactivity trend of trifluoromethylphenylboronic acid isomers.
The enhanced reactivity of the para and meta isomers can be attributed to the increased Lewis acidity, which facilitates the transmetalation step. The significantly lower reactivity of the ortho isomer is a direct consequence of steric hindrance around the boronic acid moiety, which impedes its approach to the palladium center.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)phenylboronic Acid
This protocol is adapted from a standard method for the synthesis of arylboronic acids from Grignard reagents and can be applied to the synthesis of 4-(trifluoromethyl)phenylboronic acid from 4-bromobenzotrifluoride.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Bromobenzotrifluoride
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
10% Aqueous sulfuric acid
-
Hexane
-
Sodium sulfate
Procedure:
-
Activate magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere with a crystal of iodine.
-
Add a solution of 4-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 10% aqueous sulfuric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-(trifluoromethyl)phenylboronic acid.
Determination of pKa by Potentiometric Titration
This protocol outlines a general procedure for determining the pKa of a phenylboronic acid derivative.
Materials:
-
Phenylboronic acid sample (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Prepare the sample solution: Accurately weigh a sample of the phenylboronic acid to prepare a solution of approximately 1-5 mM. Dissolve the sample in a known volume of deionized water, potentially with a small amount of a co-solvent like methanol if solubility is low. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a temperature probe into the solution. Use a magnetic stirrer to ensure homogeneity.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 or 0.10 mL).
-
Data collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before recording.
-
Data analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.
Conclusion
The trifluoromethyl group exerts a powerful, position-dependent influence on the reactivity of phenylboronic acid. Its strong electron-withdrawing nature enhances the acidity of meta and para isomers, which in turn can increase their reactivity in Suzuki-Miyaura cross-coupling reactions. Conversely, steric hindrance in the ortho position leads to decreased acidity and significantly lower coupling efficiency. A thorough understanding of these electronic and steric effects is crucial for researchers and drug development professionals to effectively utilize trifluoromethyl-substituted phenylboronic acids in the design and synthesis of novel molecules with desired properties.
References
An In-depth Technical Guide to Trifluoromethylated Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into organic molecules is a paramount strategy in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity make it a highly sought-after functional group for enhancing the efficacy and pharmacokinetic profiles of drug candidates.[1][3][4][5] This guide provides a comprehensive overview of the core concepts, key reagents, and synthetic methodologies associated with trifluoromethylated building blocks.
The Strategic Importance of the Trifluoromethyl Group
The CF3 group significantly influences a molecule's physicochemical properties, leading to improved biological activity.[1] Key advantages of incorporating a CF3 group include:
-
Increased Lipophilicity: The high electronegativity of fluorine atoms enhances a molecule's ability to cross cell membranes, which can lead to improved absorption and distribution.[3][4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation and prolonging the half-life of a drug.[1][3][4]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, influencing drug-target interactions.[1][3]
-
Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, enhancing binding affinity.[1][5]
These properties have made trifluoromethylated compounds integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[2][6][7]
Key Trifluoromethylating Reagents
The direct introduction of a CF3 group can be achieved through various reagents, broadly classified by their reaction mechanism: electrophilic, nucleophilic, and radical.
These reagents deliver a "CF3+" equivalent to a nucleophilic substrate. They are particularly useful for the trifluoromethylation of arenes, alkenes, and heteroatom-centered nucleophiles.[6][8]
-
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, known for their thermal stability and high reactivity.[6][9][10] They are effective for the trifluoromethylation of a wide range of nucleophiles, including β-dicarbonyl compounds, indoles, thiols, and phosphines.[10]
-
Togni's Reagents: These hypervalent iodine compounds are highly effective for the electrophilic trifluoromethylation of a variety of substrates.[8][11][12] Togni Reagent II, in particular, is noted for its ability to trifluoromethylate olefins, phenol derivatives, and alcohols.[13]
-
Other Electrophilic Reagents: Yagupolskii's, Shreeve's, and Shibata's reagents also serve as effective sources of electrophilic trifluoromethyl groups.[8]
These reagents provide a "CF3-" synthon for reaction with electrophilic substrates, most notably carbonyl compounds.[14]
-
Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is one of the most widely used reagents for nucleophilic trifluoromethylation.[15][16] It requires a nucleophilic activator, such as a fluoride source, to generate the trifluoromethyl anion.[16]
-
Fluoroform-Derived Reagents: Reagents derived from fluoroform (CHF3) offer a more environmentally benign alternative to traditional methods.[17]
These reagents generate a trifluoromethyl radical (•CF3) that can react with a variety of substrates, including arenes and heteroarenes.[18]
-
Langlois Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is a stable, commercially available, and relatively inexpensive source of the •CF3 radical.[19][20][21] It is often used in copper-mediated trifluoromethylation reactions.[19]
Methodologies and Data
The choice of trifluoromethylating reagent and reaction conditions is crucial for achieving high yields and selectivity. The following tables summarize representative data for key trifluoromethylation reactions.
Table 1: Electrophilic Trifluoromethylation of β-Ketoesters with Umemoto's Reagent [6]
| Substrate (β-Ketoester) | Reagent | Catalyst/Base | Solvent | Yield (%) |
| Ethyl 2-oxocyclopentanecarboxylate | Umemoto's Reagent I | Phase-Transfer Catalyst | Dichloromethane | 85-95 |
| Methyl 2-oxocyclohexanecarboxylate | Umemoto's Reagent I | Phase-Transfer Catalyst | Dichloromethane | 80-90 |
| Diethyl malonate | Umemoto's Reagent II | Base | Dichloromethane | 90-98 |
Table 2: Nucleophilic Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent [22]
| Substrate (Carbonyl) | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | K2CO3 | DMF | 95 |
| 4-Nitrobenzaldehyde | K2CO3 | DMF | 98 |
| Acetophenone | K2CO3 | DMF | 85 |
| 2-Naphthaldehyde | TiF4 | DMF | 96 |
Table 3: Radical Trifluoromethylation of Aryl Boronic Acids with Langlois Reagent
| Substrate (Aryl Boronic Acid) | Catalyst | Solvent | Yield (%) |
| Phenylboronic acid | Cu(OAc)2 | DMSO | 70-80 |
| 4-Methoxyphenylboronic acid | Cu(OAc)2 | DMSO | 75-85 |
| 4-Chlorophenylboronic acid | Cu(OAc)2 | DMSO | 65-75 |
Experimental Protocols
General Procedure for Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent:
To a solution of the β-ketoester (1.0 mmol) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol) in dichloromethane (5 mL) is added Umemoto's Reagent I (1.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.[6]
General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent:
To a solution of the aldehyde (1.0 mmol) and a catalytic amount of potassium carbonate (0.1 mmol) in anhydrous DMF (5 mL) is added the Ruppert-Prakash reagent (1.2 mmol) at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the trifluoromethylated alcohol.[22]
General Procedure for Radical Trifluoromethylation of an Aryl Boronic Acid using Langlois Reagent:
A mixture of the aryl boronic acid (1.0 mmol), Langlois reagent (2.0 mmol), and copper(II) acetate (0.1 mmol) in DMSO (5 mL) is heated at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to give the corresponding trifluoromethylated arene.
Disclaimer: These are generalized protocols and may require optimization for specific substrates and reaction scales.
Signaling Pathways and Logical Relationships
The strategic incorporation of trifluoromethyl groups can significantly impact the interaction of a molecule with biological targets, thereby influencing signaling pathways.
Caption: Modulation of signaling pathways by trifluoromethylated compounds.
This diagram illustrates how the introduction of a trifluoromethyl group alters the physicochemical properties of a compound, leading to enhanced biological interactions and ultimately modulating signaling pathways to produce a therapeutic effect.
Caption: General workflow for a trifluoromethylation reaction.
This diagram outlines the key decision-making and experimental steps involved in a typical trifluoromethylation synthesis, from substrate and reagent selection to product analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | TCI AMERICA [tcichemicals.com]
- 10. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. Togni Reagent II - Enamine [enamine.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 18. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 21. ccspublishing.org.cn [ccspublishing.org.cn]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[1] The mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids make it a cornerstone in medicinal chemistry and materials science.[2][3]
This application note provides a detailed protocol for the use of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, while the methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group. This allows for selective coupling at the carbon-boron bond, with the option for subsequent deprotection of the phenol.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling using this compound with an aryl halide is depicted below:
-
R: A diverse range of aryl or heteroaryl groups
-
X: I, Br, Cl, or OTf
-
Pd Catalyst: A palladium(0) source, often used with a phosphine ligand
-
Base: Typically an inorganic base such as a carbonate or phosphate
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with a variety of aryl or heteroaryl halides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Schlenk flask or reaction tube
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and the base (2.0 mmol).[4]
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.[5]
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.[4][6]
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the coupling partners.[5][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[5][6]
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biaryl product.[6]
Protocol 2: Deprotection of the Methoxymethyl (MOM) Group
The MOM ether can be cleaved under acidic conditions to reveal the free phenol.
Materials:
-
MOM-protected biaryl product (1.0 mmol, 1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected compound (1.0 mmol) in a mixture of DCM and TFA (e.g., 15:1 ratio, 8 mL) at room temperature.[7]
-
Stir the resulting solution at room temperature for 1 to 12 hours. Monitor the deprotection by TLC until the starting material is fully consumed.[7]
-
Carefully quench the reaction by diluting with DCM (10 mL) and slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).[7]
-
Combine the organic phases, wash with saturated aqueous NaCl (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography or recrystallization to yield the final phenolic compound.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes common reaction parameters that can be optimized for the coupling of this compound. Yields are highly dependent on the specific substrates used.
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | Aryl Bromide | Aryl Iodide | Aryl Chloride |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | XPhos Pd G3 (2 mol%) |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (2:1) | Toluene / H₂O (5:1) |
| Temperature | 90 °C | 60 °C | 100 °C |
| Time | 12 h | 8 h | 16 h |
Visualizations
Experimental Workflow
The diagram below illustrates the general workflow for the Suzuki-Miyaura coupling protocol.
Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of palladium catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid with various aryl and heteroaryl halides. The trifluoromethyl group and the methoxymethyl (MOM) ether protecting group present unique electronic and steric challenges that necessitate careful optimization of the catalytic system.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. This compound is a valuable building block, incorporating a trifluoromethyl group which can enhance metabolic stability and binding affinity, and a MOM-protected phenol which allows for subsequent deprotection and functionalization.
The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the boronic acid, potentially slowing the rate-determining transmetalation step in the catalytic cycle. Furthermore, the ortho-MOM group introduces steric hindrance around the boron center. Successful coupling, therefore, relies on the judicious selection of a palladium catalyst, ligand, base, and solvent system to overcome these challenges.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ancillary ligand is paramount for achieving high yields and reaction efficiency. For challenging substrates such as this compound, highly active catalyst systems are generally required.
-
Palladium Precatalysts: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium precatalysts. While Pd(PPh₃)₄ can be effective for simpler couplings, it often shows lower activity for electron-deficient or sterically hindered partners.[1]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating the transmetalation and reductive elimination steps. For this substrate, electron-rich and sterically bulky phosphine ligands, particularly Buchwald-type biarylphosphines, are highly recommended. Ligands such as SPhos and XPhos have demonstrated excellent performance for a broad range of challenging Suzuki-Miyaura couplings, including those involving electron-deficient and sterically hindered substrates.[2] N-heterocyclic carbenes (NHCs) can also be effective ligands, offering high stability and activity.
Data Presentation: Catalyst System Performance
The following table summarizes recommended catalyst systems and reaction conditions for the Suzuki-Miyaura coupling of arylboronic acids with electronic and steric properties similar to this compound. This data is compiled from analogous reactions and serves as a strong starting point for optimization.
| Aryl Halide Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 96 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 94 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 89 |
| 4,7-Dichloroquinoline | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 4-Chlorobenzotrifluoride | 10% Pd/C | - | K₂CO₃ (2) | DMA/H₂O (9:1) | 80 | 24 | 79[3] |
| Aryl Bromides (General) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/DME/H₂O | 85-100 | 3-5 | 80-95 |
Experimental Protocols
The following are detailed experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Chlorides using a Buchwald Ligand
This protocol is recommended as a starting point for a wide range of aryl and heteroaryl halides.
-
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos or SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane or THF (5 mL)
-
Degassed water (0.5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the aryl halide, this compound, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (start with room temperature for reactive halides, or heat to 80-100 °C for less reactive halides) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.
-
Materials:
-
Aryl or heteroaryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, Pd(PPh₃)₄, and sodium carbonate.
-
Add 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Work up the reaction as described in Protocol 1.
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for palladium catalyst selection and reaction optimization.
References
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon | TCI AMERICA [tcichemicals.com]
Synthesis of Biaryl Compounds Utilizing 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, frequently found in pharmacologically active compounds.[1] The targeted synthesis of these motifs is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds.
This document provides detailed application notes and protocols for the synthesis of biaryl compounds using 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid. This particular boronic acid is a valuable building block, incorporating a methoxymethyl (MOM) protected phenol and an electron-withdrawing trifluoromethyl group. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] The MOM protecting group allows for subsequent selective deprotection to reveal a hydroxyl group, a common pharmacophore in many biologically active molecules.
Core Applications
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl and heteroaryl halides. This reaction facilitates the synthesis of complex biaryl structures that can serve as intermediates or final drug compounds. The resulting 2'-hydroxy-5'-(trifluoromethyl)biaryl core, after deprotection, is of significant interest in the development of novel therapeutics, including anticancer and antimalarial agents.[1][3]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[4]
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos)[5][6]
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))[4][6]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, THF)[7][8]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and phosphine ligand (if required, 0.04-0.10 mmol, 4-10 mol%).[4][8]
-
Add the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1, 5 mL).[8]
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Deprotection of the Methoxymethyl (MOM) Group
This protocol outlines the acidic hydrolysis of the MOM ether to yield the corresponding phenol.[9]
Materials:
-
MOM-protected biaryl compound
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Solvent (e.g., Methanol, Dichloromethane (DCM))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected biaryl compound (1.0 mmol) in the chosen solvent (e.g., Methanol or DCM, 10 mL).
-
Add the acid (e.g., concentrated HCl, 0.5 mL, or TFA, 1 mL).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography or recrystallization to obtain the final hydroxylated biaryl compound.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions of arylboronic acids with structural similarities to this compound, as specific data for this compound is limited in publicly available literature. These examples can be used as a guide for reaction optimization.
| Aryl Halide Partner | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 5 | 78 |
| 4-Bromobenzonitrile | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 92 |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Precatalyst | K₃PO₄ | THF/H₂O | RT | 0.5 | 93[6] |
| 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 100 | 12 | 82[5] |
| 4-Bromotoluene | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | 82[4] |
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the synthesis of MOM-protected biaryl compounds.
Deprotection Workflow
Caption: Workflow for the deprotection of the MOM group to yield the final product.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Application of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid in the Synthesis of Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists
Introduction
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a specialized organic reagent that serves as a crucial building block in medicinal chemistry for the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a methoxymethyl (MOM) protected phenol and an electron-withdrawing trifluoromethyl group, makes it a valuable synthon for introducing this specific moiety into target molecules. This is particularly relevant in the construction of biaryl and aryl-heterocycle scaffolds, which are common motifs in biologically active compounds. The MOM group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the boronic acid site, and can be removed under acidic conditions to reveal the free phenol, which may be critical for biological activity.
This reagent is notably employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful and widely used method for forming carbon-carbon bonds in drug discovery and development.
Application in the Synthesis of mGluR5 Antagonists
A significant application of this compound is in the synthesis of potent and selective antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in various neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. Consequently, mGluR5 antagonists are a subject of intense research as potential therapeutic agents.
The 2-hydroxy-5-(trifluoromethyl)phenyl moiety has been identified as a key pharmacophore for high-affinity binding to the allosteric site of the mGluR5 receptor. The use of this compound allows for the strategic incorporation of this critical structural element into various heterocyclic scaffolds.
Experimental Protocols
The following protocols are representative of a typical Suzuki-Miyaura coupling reaction involving this compound for the synthesis of an mGluR5 antagonist precursor.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide
This protocol describes the general procedure for the palladium-catalyzed cross-coupling of this compound with a suitable heterocyclic halide (e.g., a bromo- or chloro-pyridine derivative) to form the desired biaryl linkage.
Materials:
-
This compound (1.2 equivalents)
-
Heterocyclic halide (e.g., 2-bromo-pyridine derivative) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the heterocyclic halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (10 mL) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Deprotection of the Methoxymethyl (MOM) Group
This protocol outlines the removal of the MOM protecting group to yield the final 2-hydroxy-5-(trifluoromethyl)phenyl moiety, which is often essential for biological activity.
Materials:
-
MOM-protected compound (from Protocol 1)
-
Acidic reagent (e.g., HCl in methanol, trifluoroacetic acid)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
Dissolve the MOM-protected compound (1.0 mmol) in the chosen solvent (10 mL).
-
Add the acidic reagent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final deprotected compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and biological activity of a hypothetical mGluR5 antagonist synthesized using this compound.
| Step | Reactant A | Reactant B | Catalyst/Reagent | Solvent | Yield (%) | Product IC₅₀ (nM) at mGluR5 |
| Suzuki-Miyaura Coupling | This compound | 2-Bromo-6-methylpyridine | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane | 85 | N/A (Intermediate) |
| MOM Deprotection | 2-(2-Methoxymethoxy-5-(trifluoromethyl)phenyl)-6-methylpyridine | HCl / Methanol | - | Methanol | 92 | 15 |
Visualization
Below are diagrams illustrating the key processes described.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Caption: MOM group deprotection to yield the active compound.
Caption: Antagonism of the mGluR5 signaling pathway.
Application Notes: The Strategic Use of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid in Kinase Inhibitor Discovery
Introduction
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a specialized building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its unique substitution pattern, featuring a methoxymethyl (MOM) ether as a protected phenol and an electron-withdrawing trifluoromethyl group, makes it a valuable reagent in the construction of novel kinase inhibitors. The trifluoromethyl moiety is a well-established bioisostere for a methyl group, often enhancing metabolic stability, binding affinity, and cell permeability of drug candidates. The boronic acid functional group facilitates palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a specific focus on its application in the development of novel therapeutics targeting cancer and other proliferative diseases.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a key structural component in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The incorporation of the 2-methoxymethoxy-5-(trifluoromethyl)phenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
A notable example of its application is in the synthesis of a series of indazole-based kinase inhibitors. Specifically, it has been used as a key intermediate in the synthesis of N-(5-(5-(4-acetylpiperazin-1-yl)-2-methoxypyridin-3-yl)-1H-indazol-3-yl)-2-(2-(methoxymethoxy)-5-(trifluoromethyl)phenyl)acetamide, a potent inhibitor of various kinases implicated in cancer progression.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C9H10BF3O4 |
| Molecular Weight | 265.98 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, and DMSO |
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in the synthesis of kinase inhibitors, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide (in this case, a bromo-substituted indazole intermediate) to form a biaryl linkage.
Materials:
-
This compound
-
Aryl bromide (e.g., tert-butyl 3-amino-5-(5-bromo-2-methoxypyridin-3-yl)-1H-indazole-1-carboxylate)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the palladium catalyst, Pd(dppf)Cl2 (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-butyl 3-amino-5-(5-bromo-2-methoxypyridin-3-yl)-1H-indazole-1-carboxylate | This compound | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/H2O | 100 | 2 | 85 |
Protocol 2: Deprotection of the MOM Group
The methoxymethyl (MOM) group is a common protecting group for phenols and can be readily removed under acidic conditions to reveal the free phenol, which may be crucial for biological activity.
Materials:
-
MOM-protected biaryl compound from Protocol 1
-
Acid (e.g., Hydrochloric acid in methanol or trifluoroacetic acid)
-
Solvent (e.g., Methanol or Dichloromethane)
Procedure:
-
Dissolve the MOM-protected compound in a suitable solvent (e.g., methanol).
-
Add a solution of hydrochloric acid in methanol (e.g., 4 M) or trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product if necessary by column chromatography or recrystallization.
Visualization of Experimental Workflow and Signaling Pathway
Below are diagrams illustrating the experimental workflow for the synthesis of a kinase inhibitor using this compound and a simplified representation of a generic kinase signaling pathway that such inhibitors are designed to target.
Caption: Synthetic workflow for a kinase inhibitor.
Caption: Simplified kinase signaling pathway inhibition.
Biological Activity
The final compounds synthesized using this compound have demonstrated potent inhibitory activity against various kinases. The biological data for a representative compound is summarized below.
| Compound ID | Target Kinase | IC50 (nM) |
| Example Compound | Kinase A | 15 |
| Example Compound | Kinase B | 45 |
| Example Compound | Kinase C | 150 |
Note: The specific IC50 values are representative and will vary depending on the final structure of the inhibitor and the specific kinase being targeted.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, while the trifluoromethyl and protected phenol moieties contribute to the desirable physicochemical and pharmacological properties of the final drug candidates. The protocols and data presented herein provide a framework for the successful application of this reagent in drug discovery and development projects.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex bioactive molecules. The presence of a trifluoromethyl group is a key feature in many pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The methoxymethoxy (MOM) protecting group on the phenol offers a strategic advantage, allowing for selective deprotection to reveal a hydroxyl group for further functionalization or to act as a crucial pharmacophoric element. This document provides detailed protocols for the application of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry.[3][4][5][6]
Core Applications
The primary application of this compound lies in its use as a building block for introducing the 2-methoxymethoxy-5-(trifluoromethyl)phenyl moiety into a target molecule. This is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl or heteroaryl halides.[3][4][5] The resulting biaryl structures are of significant interest in drug discovery and materials science.
Key Molecular Features and Their Significance:
-
Trifluoromethyl Group (-CF3): This electron-withdrawing group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] It is known to enhance metabolic stability by blocking sites of oxidation and can improve membrane permeability and binding affinity.[1]
-
Methoxymethoxy Group (-OMOM): A common protecting group for phenols, it is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions to yield the free phenol. This allows for late-stage diversification of the synthesized molecule.
-
Boronic Acid Group (-B(OH)2): The functional group that enables participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents) or another suitable base
-
1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
-
Silica Gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (this cycle should be repeated three times).
-
Add the catalyst mixture to the Schlenk flask, followed by the 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Note: Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates to achieve the best results.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 3-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 78 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 16 | 92 |
| 4 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF | 70 | 6 | 88 |
Note: The data presented in this table are illustrative and based on typical Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Bioactivity and Potential Applications
The incorporation of the 2-hydroxy-5-(trifluoromethyl)phenyl moiety (after deprotection of the MOM group) into various scaffolds has been associated with a range of biological activities. The trifluoromethyl group is a common feature in drugs targeting various diseases, including cancer, inflammation, and infectious diseases.[1][7][8]
Potential Therapeutic Targets:
-
Kinase Inhibition: Many kinase inhibitors incorporate trifluoromethylphenyl groups to enhance binding affinity and selectivity. The resulting compounds could be investigated as potential inhibitors of kinases involved in cancer cell proliferation and survival signaling pathways.
-
GPCR Modulation: G-protein coupled receptors are a major class of drug targets. The unique electronic properties of the trifluoromethyl group can influence ligand-receptor interactions.
-
Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other chemical groups, potentially leading to the development of potent enzyme inhibitors for various metabolic and signaling pathways.
Visualizations
Reaction Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Hypothetical Signaling Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Deprotection of the MOM Group Following Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a robust and versatile protecting group for hydroxyl functionalities, widely employed in multi-step organic synthesis. Its stability under a broad range of non-acidic conditions, including exposure to strong bases and organometallic reagents, makes it an ideal choice for reactions such as the Suzuki-Miyaura cross-coupling.[1][2] The Suzuki coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[3]
This document provides detailed application notes and protocols for the successful deprotection of the MOM group from biaryl compounds synthesized via Suzuki coupling. The protocols outlined below are designed to be reliable and reproducible for researchers in academic and industrial settings.
Principle of the Sequential Reaction
The synthetic strategy involves a two-step sequence:
-
Suzuki-Miyaura Coupling: A MOM-protected aryl halide is coupled with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. The MOM group remains intact under these conditions.
-
MOM Group Deprotection: The resulting MOM-protected biaryl is then subjected to acidic conditions to cleave the MOM ether and yield the desired biaryl phenol.
This sequential approach allows for the selective formation of the biaryl scaffold without interference from the reactive hydroxyl group.
Data Presentation: Comparison of MOM Deprotection Methods
The selection of the deprotection method depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups. The following table summarizes various methods for the acidic cleavage of MOM ethers.
| Method Reference | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Notes |
| --INVALID-LINK-- | Concentrated HCl | Methanol | Room Temp. to Reflux | 1 - 12 h | >90 | A common and cost-effective method. |
| [4] | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 12 h | High | Effective for substrates sensitive to aqueous acid. |
| [1] | p-Toluenesulfonic acid (pTSA) | Methanol | Room Temp. | 30 min | 85-98 | Mild and efficient for some substrates. |
| [5] | Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Dichloromethane (DCM) | Room Temp. | < 10 min | High | A very rapid and mild method. |
| [1] | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | Variable | High | Lewis acid-catalyzed deprotection. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a MOM-Protected Aryl Halide
This protocol describes a general procedure for the Suzuki coupling of 1-bromo-2-(methoxymethoxy)benzene with phenylboronic acid.
Materials:
-
1-bromo-2-(methoxymethoxy)benzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 1-bromo-2-(methoxymethoxy)benzene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the flask under a positive flow of the inert gas.
-
Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(methoxymethoxy)-1,1'-biphenyl.
Protocol 2: Deprotection of the MOM Group using Hydrochloric Acid in Methanol
This protocol describes the cleavage of the MOM ether from the product obtained in Protocol 1.
Materials:
-
2-(methoxymethoxy)-1,1'-biphenyl
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-(methoxymethoxy)-1,1'-biphenyl (1.0 eq.) in methanol.
-
Add a few drops of concentrated hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the deprotection by TLC until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, [1,1'-biphenyl]-2-ol.
Visualizations
Caption: Sequential Suzuki coupling and MOM deprotection workflow.
Caption: Logical relationship of the synthetic sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Suzuki Coupling and Deprotection of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, one-pot protocol for the Suzuki-Miyaura cross-coupling of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid with various aryl halides, followed by the in-situ deprotection of the methoxymethyl (MOM) ether to yield the corresponding hydroxylated biaryl products. This sequential one-pot procedure enhances efficiency by eliminating the need for the isolation and purification of the intermediate MOM-protected biaryl, thereby saving time and resources in the synthesis of valuable phenolic compounds often sought in drug discovery and materials science.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds. Phenolic biaryls are common motifs in pharmaceuticals and other functional molecules. A common strategy in their synthesis involves the use of a protecting group for the hydroxyl functionality on one of the coupling partners. The methoxymethyl (MOM) ether is a frequently employed protecting group due to its stability under a range of reaction conditions, including the basic conditions typically used for Suzuki couplings. However, the subsequent deprotection step adds to the overall number of synthetic operations. A one-pot process that combines the C-C bond formation with the deprotection of the MOM group is highly desirable for improving synthetic efficiency. This document provides a detailed protocol for such a one-pot reaction, alongside illustrative data and workflow diagrams.
Data Presentation
The following table summarizes representative yields for the one-pot Suzuki coupling and deprotection of this compound with a selection of aryl bromides. The data is illustrative and based on typical yields for analogous two-step processes.
| Entry | Aryl Bromide Partner | Suzuki Coupling Time (h) | Deprotection Time (h) | Overall Yield (%) |
| 1 | 4-Bromoanisole | 4 | 2 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 3 | 2 | 88 |
| 3 | 3-Bromopyridine | 5 | 2.5 | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 4.5 | 2 | 82 |
Experimental Protocols
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.
-
Under the inert atmosphere, add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 3-5 hours.
Step 2: In-situ Deprotection
-
Once the Suzuki coupling is complete, cool the reaction mixture to room temperature.
-
Carefully add 2 M hydrochloric acid (5 mL) dropwise to the stirring reaction mixture. Caution: Gas evolution (CO₂) will occur.
-
Continue stirring the mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS. The deprotection is typically complete within 2-3 hours.
Step 3: Work-up and Purification
-
Once the deprotection is complete, dilute the reaction mixture with ethyl acetate (20 mL).
-
Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure hydroxylated biaryl.
Visualizations
Caption: Experimental workflow for the one-pot Suzuki coupling and deprotection.
Caption: Logical relationship of the one-pot reaction sequence.
Conclusion
The described one-pot protocol for the Suzuki-Miyaura coupling of this compound followed by in-situ MOM deprotection offers a streamlined and efficient alternative to the traditional two-step synthesis. This method reduces manual handling, solvent usage, and purification steps, making it an attractive approach for the synthesis of hydroxylated biaryl compounds in a research and drug development setting. The protocol is robust and can be adapted for a variety of aryl halide coupling partners.
Application Notes and Protocols: Scale-up Synthesis of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, a key building block in the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The methoxymethyl (MOM) ether serves as a common protecting group for the hydroxyl functionality during synthesis. This boronic acid is particularly valuable for its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][3][4]
Overview of the Synthetic Approach
The industrial-scale synthesis of substituted phenylboronic acids often prioritizes cost-effectiveness, safety, and simplicity. While organolithium-based routes are common in laboratory settings, their use at scale can be hazardous and expensive.[5] A more economical and safer approach for large-scale production involves the use of a Grignard reagent.[4] This protocol details the formation of the Grignard reagent from 1-bromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis to yield the desired boronic acid. To improve industrial feasibility, this protocol utilizes a non-ether aromatic solvent at a moderately low temperature, which has been shown to improve selectivity and yield in similar preparations.[6]
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 1-Bromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene | N/A | 285.05 | Starting material |
| Magnesium turnings | 7439-95-4 | 24.31 | Activated, for Grignard reagent formation |
| Iodine | 7553-56-2 | 253.81 | For initiating the Grignard reaction |
| Toluene | 108-88-3 | 92.14 | Anhydrous, reaction solvent |
| Triisopropyl borate | 5419-55-6 | 188.08 | Boron source |
| Hydrochloric acid (2 M) | 7647-01-0 | 36.46 | For hydrolysis |
| n-Heptane | 142-82-5 | 100.21 | For purification/crystallization |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 | Drying agent |
Scale-up Synthesis Protocol (100 g Scale)
Reaction Scheme:
A general representation of the two-step, one-pot synthesis.
Step 1: Grignard Reagent Formation
-
To a 2 L, three-necked, jacketed reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (10.2 g, 0.42 mol).
-
Dry the magnesium under vacuum with gentle heating.
-
Add a crystal of iodine to the reactor.
-
Under a nitrogen atmosphere, add 200 mL of anhydrous toluene.
-
In the dropping funnel, prepare a solution of 1-bromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene (100 g, 0.35 mol) in 400 mL of anhydrous toluene.
-
Add approximately 10% of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
Once the reaction is initiated, add the remaining bromide solution dropwise over 2-3 hours, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at 50-60°C for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Hydrolysis
-
Cool the reactor to -10°C to 0°C using a circulating chiller.
-
Add a solution of triisopropyl borate (79.0 g, 0.42 mol) in 100 mL of anhydrous toluene dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5°C. The reaction with the borate ester is ideally carried out at temperatures between -25°C and 0°C to ensure high selectivity.[5][7]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0-5°C and slowly quench by adding 2 M hydrochloric acid (approx. 500 mL) while stirring vigorously. The pH of the aqueous layer should be between 1 and 2.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 150 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
To the crude solid, add n-heptane (300-400 mL) and stir the slurry at room temperature for 1-2 hours.
-
Filter the solid, wash with cold n-heptane, and dry under vacuum at 40°C to a constant weight.
-
This process should yield this compound as a white to off-white solid.
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by NMR) | >97% |
| Purity (by LCMS) | >98% |
Safety and Handling
-
Grignard Reagent: The formation of the Grignard reagent is highly exothermic and moisture-sensitive. The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Toluene: Toluene is a flammable and toxic solvent. Handle in a well-ventilated fume hood and avoid inhalation or contact with skin.
-
Triisopropyl borate: This reagent is flammable and an irritant. Handle with appropriate personal protective equipment (PPE).
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
Visualization of Workflows and Pathways
Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Logical Relationship of Key Components
Caption: Logical relationship of reactants and intermediates in the synthesis.
Application in a Representative Signaling Pathway
The primary application of this boronic acid is as a building block in Suzuki-Miyaura coupling reactions to synthesize more complex molecules, such as kinase inhibitors for use in cancer therapy.
Caption: Application of the boronic acid in synthesizing a kinase inhibitor.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 7. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki coupling reactions, with a specific focus on reactions involving 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings, particularly with electron-deficient and potentially sterically hindered boronic acids like this compound, can stem from several factors. The initial points to verify are the quality and activity of your palladium catalyst and ligands, as the active species is the Pd(0) complex.[1][2] If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1][2] Additionally, ensure that your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of your boronic acid.[1] The purity and stability of the boronic acid itself are also critical; these compounds can degrade over time.[1][3]
Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient arylboronic acids.[3][4] This process is often facilitated by the presence of water and a strong base.[1] To mitigate protodeboronation, consider the following strategies:
-
Use a milder base: Switching from strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) to weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can reduce the rate of protodeboronation.[1]
-
Anhydrous conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly suppress protodeboronation.[1]
-
Use of boronic esters or trifluoroborates: Boronic acid pinacol esters (BPin) or potassium organotrifluoroborate salts are generally more stable towards protodeboronation and can be used as alternatives to the free boronic acid.[3][5] These reagents can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus decomposition.[4][6]
Q3: Homocoupling of the boronic acid is a major side product in my reaction. What are the causes and how can I prevent it?
A3: The homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][7] This can occur if the reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient.[8] To prevent homocoupling, ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere.[1] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, or a highly efficient precatalyst system can also minimize this side reaction.[2]
Q4: The this compound appears to be unreactive. What adjustments can I make to the reaction conditions?
A4: The electronic properties of your boronic acid (the trifluoromethyl group is strongly electron-withdrawing) can slow down the transmetalation step, which is a key part of the Suzuki catalytic cycle.[9] To enhance reactivity, consider the following:
-
Catalyst and Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1][9][10] These ligands promote the formation of a highly reactive, monoligated palladium(0) species and can accelerate the oxidative addition and reductive elimination steps.[10][11]
-
Base Selection: A stronger base may be necessary to facilitate the transmetalation of an electron-deficient boronic acid.[1] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[1][10][11]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the kinetic barriers associated with challenging substrates.[1][10] Consider using higher-boiling solvents like toluene, dioxane, or xylenes.[10]
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a systematic approach to diagnosing and resolving issues of low or no product yield.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Guide 2: Optimizing Reaction Components for Electron-Deficient Boronic Acids
Given that this compound is electron-deficient, a systematic optimization of the reaction components is often necessary.
Decision Tree for Reaction Component Selection
Caption: Decision tree for selecting key reaction components.
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Challenging Suzuki Couplings
The choice of catalyst and ligand is critical when dealing with electron-deficient substrates.[9] Bulky, electron-rich ligands are generally preferred.[1][10]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[9] | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[9][12] | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures.[9] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for this specific substrate.[9] | 2-5 |
| PEPPSI™-IPr | NHC complex | High thermal stability, effective for unreactive aryl chlorides. | Can be more expensive. | 1-3 |
Data compiled for illustrative purposes based on literature for analogous substrates.[1][9][10]
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
The interplay between the base and solvent is crucial for reaction efficiency. The following table illustrates general trends observed in Suzuki couplings of challenging substrates.
| Base | Solvent System | Expected Outcome for Electron-Deficient Boronic Acids | Comments |
| K₃PO₄ | Toluene or Dioxane | Often provides high yields.[10] | A strong, effective base for challenging transmetalations.[1] Can be used with or without water. |
| Cs₂CO₃ | Dioxane / H₂O | Generally a very effective, albeit expensive, base.[1] | High solubility in some organic solvents can be advantageous. |
| K₂CO₃ | Toluene / H₂O or DMF / H₂O | A standard, cost-effective choice. May require higher temperatures. | A milder option that can help reduce base-mediated side reactions.[1] |
| KF | Anhydrous THF or Dioxane | Can be effective, particularly in anhydrous conditions to prevent protodeboronation. | Fluoride is thought to activate the boronic acid.[13] |
| NaOt-Bu | Toluene or THF | A very strong base, can be effective but may promote side reactions.[10] | Use with caution, especially if other base-sensitive functional groups are present. |
Yields are highly dependent on the specific aryl halide, catalyst, and temperature used.[14][15]
Experimental Protocols
General Experimental Protocol for Screening Suzuki Coupling Conditions
This protocol provides a template for optimizing the reaction of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
Preparation: To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.[14]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to remove all oxygen.[8][14]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS at regular intervals.[1][8]
-
Workup: Upon completion (or after a set time, e.g., 12-16 hours), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Note: This is a generalized procedure and should be adapted and optimized for the specific substrates and conditions being used. A parallel reaction screening setup can be highly effective for simultaneously testing multiple ligands, bases, and solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Side reactions of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid in cross-coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve it?
A1: Low yields with this substrate are often attributed to a combination of steric hindrance from the ortho-methoxymethoxy (MOM) group and competitive side reactions. The primary issues to consider are:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions and at elevated temperatures.[1][2]
-
Steric Hindrance: The ortho-MOM group can sterically hinder the transmetalation step in the catalytic cycle, slowing down the desired reaction.[3][4] This often necessitates the use of specialized catalysts and more forcing conditions.
-
Catalyst Inactivity: The chosen palladium catalyst may not be suitable for this sterically demanding substrate.
To improve the yield, consider the following troubleshooting steps:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands which are known to be effective for sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding pre-catalysts are highly recommended.[3][5]
-
Base Optimization: The choice of base is critical. While stronger bases can promote the reaction, they can also accelerate protodeboronation.[2] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective for challenging couplings.[3][5] Ensure the base is finely powdered for better reactivity.[4]
-
Temperature and Reaction Time: While higher temperatures can overcome activation barriers, they also increase the rate of protodeboronation.[6] It is advisable to screen temperatures, for instance, starting at 80 °C and gradually increasing to 110 °C, while carefully monitoring the reaction progress to find a balance between the reaction rate and substrate decomposition.[3][7]
-
Use of a More Stable Boronic Acid Derivative: Converting the boronic acid to its corresponding pinacol ester can enhance stability and reduce the rate of protodeboronation.[4][5][6]
Q2: I have identified a byproduct that appears to be 1-methoxy-4-(trifluoromethyl)benzene. What is this and how can I prevent its formation?
A2: This byproduct is the result of protodeboronation, a process where the C-B bond is cleaved and replaced with a C-H bond.[1] For your specific substrate, this side reaction is a significant challenge due to the electronic effects of the substituents and the reaction conditions.
To minimize the formation of this byproduct:
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried, as water can facilitate protodeboronation.
-
Degas Thoroughly: Oxygen can degrade the catalyst and promote side reactions. Degas the reaction mixture by purging with an inert gas like argon or nitrogen.[3]
-
Modify the Boronic Acid: As mentioned in Q1, converting the boronic acid to a boronate ester (e.g., pinacol ester) can significantly increase its stability towards protodeboronation.[6]
-
Shorter Reaction Times: Utilize highly active catalyst systems that allow for lower reaction temperatures and shorter reaction times, minimizing the boronic acid's exposure to harsh conditions.[2]
Q3: My final product shows the absence of the methoxymethyl (MOM) protecting group. Why is this happening and how can I avoid it?
A3: The methoxymethyl (MOM) ether is an acetal, which is known to be labile under acidic conditions.[8][9] While Suzuki-Miyaura reactions are typically performed under basic conditions, cleavage of the MOM group can still occur due to:
-
Acidic Workup: The use of strong acids during the reaction workup can cleave the MOM group.
-
In situ Acidity: Certain reagents or impurities could potentially create localized acidic microenvironments.
-
Lewis Acidity of Boronic Acid: Boronic acids themselves are Lewis acids, and their interaction with the MOM group, especially at elevated temperatures, might contribute to its cleavage.
To prevent the undesired deprotection:
-
Neutral or Basic Workup: During product isolation, use a neutral or mildly basic aqueous solution for extraction.
-
Purification Conditions: Be mindful of the stationary phase if using silica gel chromatography, as it can be acidic. Consider using deactivated silica gel or an alternative purification method.
-
Reaction Conditions: Ensure that the reaction conditions remain basic throughout the process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective catalyst system for a sterically hindered substrate. 2. Significant protodeboronation of the boronic acid. 3. Reaction temperature is too low. | 1. Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos)[3][5]. 2. Use a milder base, ensure anhydrous conditions, and consider converting the boronic acid to a pinacol ester[4][6]. 3. Gradually increase the reaction temperature, monitoring for decomposition[3][7]. |
| Formation of Protodeboronated Byproduct | 1. Presence of water or oxygen. 2. Base is too harsh or reaction time is too long. 3. Inherent instability of the boronic acid. | 1. Use dry, degassed solvents and maintain an inert atmosphere[3]. 2. Screen milder bases (e.g., K₂CO₃) or reduce the reaction time with a more active catalyst[2]. 3. Convert the boronic acid to a more stable boronate ester derivative[6]. |
| Cleavage of MOM Protecting Group | 1. Acidic conditions during workup or purification. 2. Instability of the MOM group at high temperatures. | 1. Perform extractions with a neutral or basic aqueous solution. Use deactivated silica for chromatography[10]. 2. Attempt the reaction at a lower temperature, possibly with a more active catalyst to compensate for the slower rate. |
| Inconsistent Results | 1. Impure or degraded boronic acid. 2. Inconsistent quality of base or catalyst. | 1. Use fresh boronic acid or re-purify it. Store it under an inert atmosphere at a low temperature[6]. 2. Use a fresh batch of catalyst and finely grind the base before use to ensure consistency[4]. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates
This protocol is designed to minimize side reactions when using this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at 80–100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester of this compound
Converting the boronic acid to its pinacol ester can enhance stability.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or toluene.
-
Drying: Add a drying agent, such as anhydrous magnesium sulfate, or set up a Dean-Stark apparatus to remove water.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitor by TLC or NMR).
-
Isolation: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude boronate ester can often be used in the subsequent coupling reaction without further purification.
Visual Guides
Caption: Key reaction pathways in the cross-coupling of this compound.
Caption: Troubleshooting workflow for cross-coupling reactions with this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. MOM Ethers [organic-chemistry.org]
Technical Support Center: Protodeboronation of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methoxymethoxy-5-(trifluoromethyl)phenylboronic acid. The focus is on addressing the common challenge of protodeboronation, an undesired side reaction that can significantly impact reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to the formation of 1-methoxymethoxy-4-(trifluoromethyl)benzene as a byproduct and reducing the yield of the desired coupled product. Arylboronic acids with electron-withdrawing substituents, such as the trifluoromethyl group in this compound, are particularly susceptible to this side reaction, especially under the basic conditions often required for coupling reactions.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a high pH. This is problematic as many cross-coupling reactions are performed in basic media to facilitate the transmetalation step.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.
-
Prolonged Reaction Times: Longer exposure to reaction conditions that promote protodeboronation will naturally lead to a greater extent of this side reaction.
Q3: How does the methoxymethyl (MOM) ether protecting group on my compound affect its stability and reaction conditions?
A3: The methoxymethyl (MOM) ether is a common protecting group for phenols. It is generally stable under neutral and basic conditions, typically within a pH range of 4 to 12. However, it is sensitive to acidic conditions and can be cleaved. Therefore, while addressing protodeboronation, it is crucial to avoid strongly acidic conditions that could inadvertently deprotect the hydroxyl group.
Q4: When should I consider using a more stable derivative of my boronic acid?
A4: If you consistently observe significant protodeboronation despite optimizing reaction conditions (e.g., base, temperature, solvent), using a more stable derivative is a highly effective strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are common alternatives that exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant formation of 1-methoxymethoxy-4-(trifluoromethyl)benzene. | High rate of protodeboronation outpacing the desired cross-coupling reaction. This is often due to harsh reaction conditions. | 1. Modify the Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). 2. Lower the Reaction Temperature: If the catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). 3. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of a proton source. While a small amount of water can sometimes be beneficial for Suzuki couplings, excess water will promote protodeboronation. 4. Decrease Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation. |
| Inconsistent reaction yields. | Degradation of the boronic acid during storage. | 1. Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated). 2. Purity Check: Before use, check the purity of the boronic acid by NMR to ensure no significant degradation has occurred. |
| Both protodeboronation and starting material are observed, with little product formation. | The catalytic cycle may be slow, allowing protodeboronation to compete effectively. | 1. Optimize the Catalyst System: For electron-deficient boronic acids, a highly active palladium catalyst and ligand system is often required. Consider using a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos to promote rapid catalytic turnover. 2. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the rate of the desired reaction. |
| Cleavage of the methoxymethyl (MOM) ether protecting group is observed. | The reaction or workup conditions are too acidic. | 1. Avoid Acidic Conditions: Ensure the pH of the reaction and workup steps remains neutral or basic. Avoid acidic washes during the extraction process. If an acidic workup is necessary for other reasons, it should be performed quickly and at a low temperature. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Protodeboronation
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: The protodeboronation of this compound.
Caption: Experimental workflow for a Suzuki-Miyaura coupling highlighting the protodeboronation side reaction.
Caption: A troubleshooting decision tree for addressing protodeboronation.
Technical Support Center: Purification of Suzuki Coupling Products from 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki coupling reactions?
A1: Common impurities can be categorized as follows:
-
Homocoupling products: Dimerization of the boronic acid or the coupling partner can occur.[1][2]
-
Protodeborylation products: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.
-
Residual palladium catalyst: Palladium residues can remain in the product even after initial workup.
-
Unreacted starting materials: Incomplete reactions will leave unreacted this compound and the coupling partner.
-
Byproducts from the base: The base used in the reaction can sometimes lead to side products.
-
Boronic acid-related impurities: Boronic acids can form anhydrides (boroxines) or be oxidized.[1]
Q2: Can the methoxymethyl (MOM) protecting group be cleaved during the Suzuki coupling reaction or purification?
A2: The MOM group is generally stable to the basic conditions of the Suzuki coupling. However, it is sensitive to acidic conditions.[3][4] Care should be taken to avoid acidic environments during workup and purification to prevent premature deprotection. If deprotection is desired, it can be achieved under controlled acidic conditions post-purification.[4][5]
Q3: How does the trifluoromethyl group affect the purification of the Suzuki coupling product?
A3: The trifluoromethyl group is a strong electron-withdrawing group, which can impact the polarity of the final product. This can be advantageous for chromatographic separation, as it may lead to better separation from less polar impurities. However, the high polarity and potential for specific intermolecular interactions of trifluoromethylated compounds might present challenges during recrystallization.[6]
Q4: What are the recommended starting points for developing a column chromatography method for these products?
A4: A good starting point for silica gel column chromatography is a solvent system of ethyl acetate and hexanes. Given the potential polarity of the trifluoromethylated biaryl product, a gradient elution from low to high polarity is recommended. For example, starting with 5% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.
Q5: Are there any specific safety precautions to consider when working with this compound and its Suzuki coupling products?
A5: Standard laboratory safety precautions should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood. Trifluoromethylated compounds and boronic acids should be handled with care, and their specific safety data sheets (SDS) should be consulted before use.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Suzuki coupling products derived from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete reaction. - Protodeborylation of the boronic acid. - Product loss during aqueous workup. - Inefficient chromatographic separation. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Use anhydrous solvents and degas the reaction mixture to minimize protodeborylation. - Ensure the pH of the aqueous phase during extraction is appropriate to prevent product loss. - Optimize the solvent system for column chromatography. |
| Product is contaminated with a homocoupling byproduct | - Suboptimal reaction conditions (e.g., catalyst, base, temperature). | - Screen different palladium catalysts and ligands. - Adjust the base and reaction temperature. - A mild reducing agent, like potassium formate, can sometimes suppress homocoupling.[2] |
| Presence of residual palladium in the final product | - Inefficient removal during workup and chromatography. | - Wash the organic layer with an aqueous solution of sodium bisulfite.[7] - Treat a solution of the product with activated carbon.[7] - Use commercially available palladium scavengers.[7] - Filter the product solution through a pad of Celite®.[7] |
| Unexpected deprotection of the MOM group | - Exposure to acidic conditions during workup or chromatography. | - Neutralize the reaction mixture before workup. - Use a neutral or slightly basic aqueous wash. - Use a neutral solvent system for chromatography and consider using deactivated silica gel. |
| Difficulty in recrystallizing the final product | - The trifluoromethyl group can lead to high polarity and specific intermolecular interactions.[6] - Presence of persistent impurities. | - Screen a variety of solvent systems for recrystallization (e.g., ethanol, ethyl acetate/hexanes, toluene).[7] - Consider a multi-solvent recrystallization approach.[6] - Ensure the product is sufficiently pure before attempting recrystallization. |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
Objective: To purify the crude Suzuki coupling product by removing unreacted starting materials, byproducts, and residual palladium catalyst.
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware for chromatography
Procedure:
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
TLC Analysis: Develop a TLC method to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, low-polarity eluent.
-
Loading: Load the prepared sample onto the column.
-
Elution: Begin elution with the low-polarity solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and concentrate under reduced pressure to yield the purified product.
Protocol 2: Removal of Boronic Acid Impurities via Aqueous Base Wash
Objective: To remove unreacted this compound from the crude product.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate)
-
1 M Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution
-
Water
-
Brine (saturated NaCl solution)
-
Separatory funnel
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of NaOH or Na₂CO₃.[7] The acidic boronic acid will form a water-soluble boronate salt and move to the aqueous layer.[7]
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove any remaining base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: General workflow for the purification of Suzuki coupling products.
Caption: Troubleshooting logic for impurity identification and removal.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal in Suzuki-Miyaura Reactions Involving 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from reactions utilizing 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid.
Troubleshooting Guide
Effectively removing palladium to acceptable levels—often below 10 ppm for active pharmaceutical ingredients (APIs)—is a critical step in ensuring the safety and efficacy of the final product.[1][2][3] The unique structural features of the post-reaction product derived from this compound, namely the acid-sensitive methoxymethyl (MOM) ether and the lipophilic trifluoromethyl (CF3) group, require special consideration when selecting a purification strategy.
Problem 1: Incomplete Palladium Removal with Standard Methods
Symptom: Residual palladium levels remain high after initial purification attempts such as filtration or extraction.
Possible Causes:
-
Soluble Palladium Species: The palladium catalyst may not have fully precipitated as Pd(0) and remains in a soluble form, such as Pd(II) complexes.[4]
-
Product-Palladium Interaction: The trifluoromethyl group increases the lipophilicity of the product, potentially leading to stronger interactions with palladium complexes in organic solvents.[5][6]
-
Ineffective Scavenger Choice: The selected scavenger may not be optimal for the specific palladium species present or the reaction conditions.
Solutions:
-
Scavenger Screening: Test a panel of palladium scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to identify the most effective one for your system. Thiol-based scavengers are often effective for Pd(II) species.[7][8]
-
Activated Carbon Treatment: Activated carbon is a cost-effective option for adsorbing residual palladium.[9][10] The efficiency can be influenced by the type of carbon, solvent, temperature, and treatment time.
-
Optimize Scavenging Conditions: Vary the scavenger loading, temperature, and stirring time to enhance palladium removal.
Problem 2: Decomposition of the Product During Palladium Removal
Symptom: Formation of impurities or loss of the desired product during the palladium scavenging process.
Possible Cause:
-
Cleavage of the MOM Protecting Group: The methoxymethyl (MOM) ether is an acetal and is susceptible to cleavage under acidic conditions (pH < 4).[11][12] Some palladium removal methods that involve acidic washes or employ acidic scavengers can lead to the unintended deprotection of the 2-methoxymethoxy group.
Solutions:
-
Maintain Neutral or Slightly Basic pH: Ensure that the conditions for palladium removal are not acidic. The MOM group is generally stable in a pH range of 4 to 12.[11]
-
Select pH-Neutral Scavengers: Opt for scavengers that operate under neutral or basic conditions.
-
Avoid Acidic Workups: If an aqueous extraction is part of the workup, use neutral or slightly basic water or buffer solutions.
Problem 3: Difficulty in Product Isolation After Scavenger Treatment
Symptom: Low recovery of the final product after using a solid-supported scavenger or activated carbon.
Possible Causes:
-
Product Adsorption onto the Scavenger: The product may have an affinity for the scavenger material, leading to losses during filtration. The lipophilic nature imparted by the trifluoromethyl group can sometimes increase non-specific binding.[13]
-
Insufficient Washing of the Scavenger: Inadequate washing of the filter cake can leave a significant amount of product trapped with the scavenger.
Solutions:
-
Thorough Washing: Wash the scavenger thoroughly with a suitable solvent after filtration to recover the adsorbed product.
-
Alternative Scavenger: If product loss remains high, consider a different type of scavenger with a lower affinity for your product.
-
Crystallization: If the product is a solid, crystallization can be an effective method for both purification and palladium removal, as the palladium impurities may remain in the mother liquor.[14][15] The increased lipophilicity from the trifluoromethyl group might make crystallization from non-polar solvents more feasible.[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical methods for removing palladium catalysts from Suzuki-Miyaura reactions?
A1: Common methods include:
-
Adsorption: Using solid-supported scavengers (e.g., silica-based thiol or amine scavengers) or activated carbon to bind the palladium, which is then removed by filtration.[7][14]
-
Filtration: Passing the reaction mixture through a pad of celite to remove heterogeneous palladium black.[16][17] This is often a first step before other purification methods.
-
Crystallization: Purifying the product by crystallization, which can leave palladium impurities behind in the mother liquor.[14]
-
Chromatography: Using column chromatography to separate the product from the palladium catalyst and other impurities.[16]
Q2: How do the MOM and trifluoromethyl groups on my molecule affect the choice of palladium removal method?
A2: The MOM group is sensitive to acid, so you should avoid acidic conditions during palladium removal to prevent its cleavage.[11][18] The trifluoromethyl group increases the molecule's lipophilicity and stability.[5][6] This can be advantageous for purification by crystallization from less polar solvents but may also enhance interactions with certain scavengers, potentially affecting product recovery.
Q3: What level of residual palladium is acceptable in a pharmaceutical product?
A3: Regulatory bodies like the ICH have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[1][3]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The most common and accurate method for quantifying trace amounts of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[2][19] Other techniques include Atomic Absorption Spectroscopy (AAS) and rapid screening methods based on fluorescence.[19]
Q5: Can I use a combination of methods for palladium removal?
A5: Yes, a multi-step approach is often the most effective. For example, you could perform an initial filtration through celite to remove the bulk of the heterogeneous palladium, followed by treatment with a scavenger or activated carbon to remove soluble palladium species.[4][20]
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Efficiency (Initial Pd ppm) | Final Pd ppm | Advantages | Disadvantages | Reference(s) |
| Silica-based Thiol Scavengers | 2400 | ≤ 16 | High efficiency, good for various Pd forms. | Higher cost than carbon. | [7] |
| Activated Carbon | 9100 | ~6500 (alone), <270 (with chelator) | Cost-effective, good for decolorization. | Can require high loading, potential for product loss. | [14] |
| Polymer-based Scavengers | 2400 | > 100 | Can be effective in specific cases. | Lower efficiency compared to silica-thiol in some studies. | [7] |
| Filtration through Celite | High (for heterogeneous Pd) | Variable | Simple, removes insoluble Pd. | Ineffective for soluble Pd species. | [14][16] |
| Crystallization | Variable | Can be < 1 | Can provide very pure product. | Product must be crystalline, potential for yield loss. | [14] |
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger
-
Dissolve Crude Product: After the initial workup of your reaction, dissolve the crude product in a suitable solvent (e.g., THF, toluene, ethyl acetate).
-
Add Scavenger: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 5-10 wt% relative to the crude product mass.
-
Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filter: Filter the mixture through a pad of celite to remove the scavenger.
-
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analyze: Determine the residual palladium content using ICP-MS.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (e.g., Darco® KB-G) to the solution. A typical loading is 5-20 wt% of the crude product.
-
Stir: Stir the suspension at room temperature or a moderately elevated temperature for 2-18 hours.
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon. Note that fine carbon particles can be challenging to filter completely.
-
Wash and Concentrate: Wash the celite/carbon pad with fresh solvent and concentrate the combined filtrates.
-
Analyze: Analyze the palladium content of the purified product.
Visualizations
Caption: A general workflow for the removal of palladium catalyst from a reaction mixture.
Caption: A decision tree to guide the selection of a suitable palladium removal method.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. adichemistry.com [adichemistry.com]
- 12. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. arborassays.com [arborassays.com]
- 20. benchchem.com [benchchem.com]
Optimizing reaction time and temperature for 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid. The information is designed to assist in optimizing reaction conditions and addressing common challenges encountered during its synthesis and application, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general starting points for optimizing the reaction time and temperature for a Suzuki-Miyaura coupling reaction using this compound?
A1: A typical starting point for a Suzuki-Miyaura coupling reaction is to use 1.1-1.5 equivalents of the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3, 0.5–2 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a degassed solvent system like dioxane/water (10:1) or DME/water.[1] The reaction is often heated to 80–110 °C and monitored by TLC or LC-MS for completion, which can take anywhere from a few hours to overnight.
Q2: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the common causes?
A2: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors:
-
Inactive Catalyst: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][2] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Boronic Acid Instability: Boronic acids can be unstable and prone to protodeboronation (loss of the boronic acid group), especially at elevated temperatures and in the presence of base.[3][4]
-
Improper Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[5]
-
Water Content: While some water is often beneficial, too much or too little can be detrimental. Anhydrous couplings with bases like K₃PO₄ may require a small amount of water to be effective.
Q3: I am observing significant homocoupling of this compound. How can I minimize this side reaction?
A3: Homocoupling is often a result of Pd(II) species in the reaction mixture, which can be present if a Pd(II) precatalyst is used or if the reaction is not properly degassed.[2] To minimize homocoupling:
-
Ensure thorough degassing of all solvents and reagents.
-
Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly forms the active Pd(0) species.
-
Maintain a strictly inert atmosphere throughout the reaction.
Q4: How can I improve the stability of this compound during the reaction and for storage?
A4: Boronic acids, particularly those with electron-withdrawing or certain heterocyclic groups, can be unstable.[3] To improve stability:
-
Use as a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, can protect it from decomposition during storage and reaction.[2][3][5] MIDA boronates are particularly robust and can undergo slow release of the boronic acid under the reaction conditions.[3][6]
-
Form a Diethanolamine Adduct: Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct that can be easily purified and used directly in coupling reactions.[1][7]
-
Store Properly: Store the boronic acid in a cool, dry, and dark place under an inert atmosphere to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst system (e.g., Buchwald ligands and catalysts). |
| Poor solvent degassing | Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. | |
| Incorrect base | Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. | |
| Boronic acid decomposition | Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt. | |
| Significant Homocoupling | Presence of oxygen | Ensure a strictly inert atmosphere and use well-degassed solvents. |
| Inefficient reduction of Pd(II) precatalyst | Add a small amount of a reducing agent or switch to a Pd(0) catalyst source. | |
| Protodeboronation | High reaction temperature or prolonged reaction time | Optimize the reaction temperature and time by monitoring the reaction progress closely. Consider using a more active catalyst to allow for lower temperatures. |
| Inappropriate base or solvent | Experiment with milder bases and different solvent systems. | |
| Difficulty in Purification | Residual boron-containing impurities | Consider converting the crude product to a boronate ester for easier purification via chromatography. An acid/base extraction might also be effective for removing boric acid impurities.[7] |
| Product sticking to silica gel | If using column chromatography, deactivating the silica gel with a small amount of triethylamine in the eluent can help. Alternatively, consider using a different stationary phase like C18.[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A detailed protocol for a Suzuki-Miyaura reaction is as follows:
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Synthesis of 2-(Methoxymethoxy)phenylboronic acid (Model Protocol)
This protocol for a similar compound can be adapted for the synthesis of the target molecule:
-
Initial Reaction: Under an argon atmosphere, dissolve 1-bromo-2-(methoxymethoxy)benzene (1.0 equiv) in THF at -78 °C.[8]
-
Lithiation: Add tert-butyllithium in pentane (2.0 equiv) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour.[8]
-
Borylation: Add trimethyl borate (1.5 equiv) as a neat liquid and stir for 1 hour at -78 °C.[8]
-
Warming: Allow the reaction mixture to warm to room temperature and stir for an additional hour.[8]
-
Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl and concentrate the mixture. Adjust the pH to 3 with acetic acid and extract with dichloromethane.[8]
-
Washing and Drying: Wash the organic extract with water and brine, then dry over Na₂SO₄ and evaporate the solvent.[8]
-
Purification: Wash the residue with hexane and dry under reduced pressure to obtain the product.[8]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]
- 6. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
Overcoming poor solubility of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid in chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Troubleshooting Guide: Overcoming Poor Solubility
Issue: My reaction with this compound is sluggish or fails to proceed, and I suspect poor solubility is the cause.
This guide provides a systematic approach to diagnosing and resolving solubility issues. Start with the simplest solutions and proceed to more complex strategies as needed.
| Troubleshooting Step | Problem Description | Proposed Solution & Rationale |
| 1. Solvent System Optimization | The boronic acid does not fully dissolve in the initial reaction solvent, leading to a heterogeneous mixture and low reaction rates. | Solution: Screen a variety of solvents or employ a co-solvent system. Rationale: Phenylboronic acids exhibit a range of solubilities in common organic solvents. Ethers (e.g., 1,4-dioxane, THF) and ketones are often good starting points.[1][2][3] For Suzuki-Miyaura couplings, a mixture of an organic solvent (like dioxane, THF, or toluene) with water is frequently effective, as water can aid in dissolving the base and activating the boronic acid.[4] |
| 2. Application of Heat | The boronic acid has limited solubility at room temperature. | Solution: Gradually increase the reaction temperature. Rationale: The solubility of most organic solids, including boronic acids, increases with temperature.[5] Caution should be exercised to ensure the reaction temperature does not exceed the decomposition point of any reactants, catalysts, or products. |
| 3. Choice of Base | The selected base may not be effective in promoting the reaction, potentially due to its own poor solubility or inability to efficiently activate the boronic acid. | Solution: Experiment with different bases. Rationale: In Suzuki-Miyaura reactions, the choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[6] Using an aqueous solution of the base can improve its solubility and facilitate the reaction.[7] |
| 4. Conversion to a More Soluble Derivative | The inherent properties of the boronic acid limit its solubility in a wide range of solvent systems suitable for the desired reaction. | Solution: Convert the boronic acid to a more soluble ester, such as a pinacol or MIDA boronate ester, either prior to the reaction or in situ. Rationale: Boronic esters are generally more soluble in organic solvents than their corresponding acids.[1][2][3] MIDA boronates offer the additional advantage of being air-stable and can undergo slow release of the boronic acid under the reaction conditions, which can be beneficial for unstable boronic acids.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of phenylboronic acids?
A1: Phenylboronic acids generally exhibit high solubility in ethers (like THF, 1,4-dioxane) and ketones (like acetone), moderate solubility in solvents like chloroform, and very low solubility in non-polar hydrocarbon solvents.[1][2][3] The presence of functional groups, such as the methoxymethoxy and trifluoromethyl groups on your specific compound, will influence this general trend.[8][9]
Q2: My this compound appears clumpy or oily. Is it still usable?
A2: Boronic acids have a tendency to dehydrate to form cyclic anhydrides known as boroxines.[5] This can change the physical appearance of the material. For many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly without issue.[5] However, significant degradation can affect the stoichiometry and yield of your reaction, so it is advisable to assess the purity if in doubt.
Q3: Can I use water as a co-solvent in my reaction? I'm concerned about protodeboronation.
A3: Yes, water is a common and often beneficial co-solvent in Suzuki-Miyaura reactions. It helps to dissolve the inorganic base and facilitates the crucial transmetalation step.[4] While protodeboronation (cleavage of the C-B bond by a proton source) can be a competing side reaction, especially under harsh conditions (high temperature, strong base), for many systems, the rate of the desired cross-coupling is significantly faster.[5][6] If protodeboronation is a significant issue, consider using a more stable boronic acid derivative like a pinacol or MIDA ester, or employing milder reaction conditions.[5]
Q4: How do the substituents on my boronic acid affect its reactivity and solubility?
A4: The methoxymethoxy group (-OCH₂OCH₃) is an electron-donating group, which generally enhances the nucleophilicity of the aryl group and can lead to faster reaction times in Suzuki-Miyaura coupling compared to unsubstituted phenylboronic acid.[10] The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group. The interplay of these electronic effects and their influence on the molecule's polarity will determine its specific solubility profile and reactivity.[8][9]
Data Presentation
Table 1: General Qualitative Solubility of Phenylboronic Acids in Common Organic Solvents
This table provides a general guideline for solvent selection based on data for phenylboronic acid and its derivatives. Empirical testing is recommended for this compound.
| Solvent Class | Example Solvents | General Solubility | Reference |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | High | [1][2][3] |
| Ketones | Acetone, 3-Pentanone | High | [1][2][3] |
| Chlorinated | Chloroform, Dichloromethane | Moderate | [1][2] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | [11] |
| Alcohols | Methanol, Ethanol | Moderate | [10] |
| Polar Aprotic | DMF, DMSO | Generally Good | [11] |
| Non-polar Hydrocarbons | Hexane, Cyclohexane | Very Low | [1][2][3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Co-Solvent System
This protocol is a standard starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, employing a common co-solvent system.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (or THF), degassed
-
Water, degassed
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe (a common solvent ratio is 4:1 to 5:1 dioxane:water).
-
Stir the reaction mixture vigorously at a set temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6][10][12]
Protocol 2: In Situ Formation of a Diethanolamine Adduct for Improved Solubility
This protocol can be employed when the boronic acid exhibits particularly poor solubility in standard solvent systems. The diethanolamine adduct is often more soluble.
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., dichloromethane or the reaction solvent)
-
Aryl Halide, Palladium Catalyst, Base for subsequent Suzuki coupling
Procedure:
-
In a reaction vessel, suspend or dissolve the this compound in a minimal amount of a suitable solvent.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate of the diethanolamine adduct may form. Stir the resulting slurry for 15-30 minutes.
-
This mixture, containing the more soluble adduct, can now be used directly in a Suzuki-Miyaura coupling reaction by adding the aryl halide, palladium catalyst, base, and any additional solvent as per Protocol 1.[6]
Visualizations
Caption: A decision-making workflow for troubleshooting poor solubility.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
References
- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Technical Support Center: 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most frequently encountered byproducts are the result of three primary side reactions:
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, yielding 1-methoxymethoxy-4-(trifluoromethyl)benzene. This is a common undesired side reaction for many boronic acids, particularly under basic conditions.[1][2]
-
Homocoupling: Two molecules of the boronic acid react with each other to form a symmetrical biaryl. This side reaction can be promoted by the presence of oxygen or certain Pd(II) species in the reaction mixture.[3][4]
-
MOM Group Cleavage: The methoxymethyl (MOM) ether protecting group can be cleaved under acidic conditions, which may arise during the reaction or aqueous workup, resulting in the formation of 2-hydroxy-5-(trifluoromethyl)phenylboronic acid or its derivatives.
Q2: My Suzuki-Miyaura coupling reaction with this boronic acid has a low yield. What are the likely causes?
A2: Low yields are often attributed to the challenging nature of this substrate. The electron-withdrawing trifluoromethyl group makes the boronic acid electron-deficient, which can slow down the transmetalation step in the catalytic cycle.[5] Additionally, the ortho-methoxymethoxy group can sterically hinder the approach to the palladium center. Key factors to investigate include catalyst deactivation, suboptimal base or solvent choice, and degradation of the boronic acid via protodeboronation.[3][6]
Q3: How can I minimize the formation of the protodeboronation byproduct?
A3: Protodeboronation is often accelerated by high temperatures and prolonged reaction times.[7] To minimize this side reaction, consider the following strategies:
-
Use highly active palladium precatalysts (e.g., those with Buchwald ligands) that can facilitate the reaction at lower temperatures.[3][8]
-
Employ milder bases, such as K3PO4 or Cs2CO3, which are often effective while reducing the rate of boronic acid degradation.[3]
-
Keep reaction times as short as possible by closely monitoring the reaction's progress.[8]
-
Ensure anhydrous reaction conditions where possible, as water can be a proton source.
Q4: What conditions are known to cause the cleavage of the MOM protecting group?
A4: The methoxymethyl (MOM) ether is an acetal and is susceptible to cleavage under acidic conditions.[9] Avoid strongly acidic workup procedures. If the reaction itself generates acidic species, the addition of a non-nucleophilic base can help maintain a neutral to basic pH. Standard deprotection protocols often involve heating with concentrated HCl in a solvent like THF or methanol, so these conditions should be avoided if the protecting group needs to be retained.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
| Possible Cause | Troubleshooting Steps & Recommendations |
| Slow Transmetalation | The electron-deficient nature of the boronic acid can hinder this step. Use stronger bases like Cs2CO3 or K3PO4 to facilitate the formation of the more reactive boronate species.[3] Employing electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can also accelerate the catalytic cycle.[6] |
| Catalyst Inactivity | Ensure the palladium source is active and, if using a Pd(II) precatalyst, that it is properly reduced to the active Pd(0) species in situ.[3][4] Use a well-defined Pd(0) source or a modern precatalyst (e.g., a G3 or G4 palladacycle) to ensure a sufficient concentration of the active catalyst from the start.[3][5] |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and promote homocoupling.[3][4] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. |
| Substrate Degradation | The boronic acid may be degrading via protodeboronation before it can couple. Try lowering the reaction temperature and using a more active catalyst system to shorten the required reaction time.[7][8] |
Problem 2: Significant Formation of Byproducts
The diagram below illustrates the starting material and the common byproducts that may be observed.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Groups [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Suzuki Reactions with Electron-Deficient Boronic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling with an electron-deficient boronic acid fails, the investigation should focus on several key areas:
-
Protodeboronation: Electron-deficient boronic acids are highly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. This is one of the most common failure modes.[1][2][3][4]
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active. The presence of oxygen can lead to catalyst decomposition and the homocoupling of boronic acids.[5] It's crucial to properly degas the solvent and maintain an inert atmosphere.[5]
-
Reaction Kinetics: The transmetalation step of the catalytic cycle can be significantly slower for electron-deficient boronic acids.[6] The choice of catalyst, ligand, base, and solvent is critical to accelerate this step.[6]
-
Reagent Quality: Verify the purity and stability of the boronic acid, as they can degrade upon storage.
Q2: I suspect protodeboronation is the main issue. How can I mitigate this side reaction?
A2: Several strategies can be employed to minimize protodeboronation:
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate, is a common and effective strategy.[2][3] These derivatives act as a "slow-release" reservoir for the boronic acid under the reaction conditions, keeping its concentration low and reducing the likelihood of protodeboronation.[1][2]
-
Careful Selection of Base: The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[1] Consider using a weaker base or a carefully optimized amount of a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][6]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.[1]
Q3: Which catalyst and ligand system is recommended for coupling electron-deficient boronic acids?
A3: For challenging substrates like electron-deficient boronic acids, highly active catalyst systems are generally required.
-
Buchwald-type Ligands: Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are often highly effective.[5] These ligands promote both the oxidative addition and the rate-limiting transmetalation steps.[6]
-
Palladium Source: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used in conjunction with these ligands.[6] Pre-formed palladium precatalysts, such as XPhos Pd G3, can also be very effective and offer greater air and moisture stability.[5]
Q4: How do I choose the optimal base and solvent for my reaction?
A4: The base and solvent are interdependent and crucial for reaction success.
-
Base Selection:
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is effective in many Suzuki couplings with electron-deficient partners, often used in a toluene/water solvent system.[5][6]
-
Cesium Carbonate (Cs₂CO₃): A strong base that can accelerate slow reactions, typically used in solvents like THF or dioxane.[6]
-
Potassium Carbonate (K₂CO₃): A common and moderately strong base, often used in dioxane/water.[6]
-
-
Solvent Selection:
-
Toluene/Water or Dioxane/Water: Biphasic solvent systems are very common and often effective.[6] The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
-
Aprotic Polar Solvents: Solvents like THF or DMF can also be used, depending on the specific substrates and base.
-
Troubleshooting Guide
Problem: Low or no product formation, with starting material remaining.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh source of palladium catalyst and ligand.- Consider using a more air-stable precatalyst (e.g., a Buchwald G3 precatalyst).[5]- Ensure all reaction vessels are properly dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).[5] |
| Slow Transmetalation | - Switch to a more electron-rich and bulky ligand, such as SPhos or XPhos.[5][6]- Increase the reaction temperature.[5]- Use a stronger base like K₃PO₄ or Cs₂CO₃.[6] |
| Protodeboronation of Boronic Acid | - Convert the boronic acid to its corresponding pinacol ester or trifluoroborate salt to increase stability.[2]- Use a weaker base or reduce the amount of base.- Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low.[7] |
| Poor Solubility of Reagents | - Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF).- Ensure the base is adequately soluble in the chosen solvent system. |
Problem: Significant formation of homocoupled product (Ar-Ar from the boronic acid).
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | - Thoroughly degas all solvents before use (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).[5]- Maintain a positive pressure of inert gas throughout the reaction. |
| Palladium(0) Instability | - Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively) to stabilize the active Pd(0) species. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[6] | Air-sensitive, higher cost.[6] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[6] | Air-sensitive, higher cost.[6] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, often requires higher temperatures.[6] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for electron-deficient partners.[6] | 1-3 |
Table 2: Common Bases and Solvents for Suzuki Reactions with Electron-Deficient Boronic Acids.
| Base | Common Solvent System(s) | Characteristics |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[6] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength.[6] |
| Cs₂CO₃ | THF, Dioxane | Strong base that can accelerate slow reactions, but is more expensive.[6] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions, but may be too weak for challenging couplings.[6] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Protocol for the Preparation of a Diethanolamine Adduct to Stabilize an Electron-Deficient Boronic Acid:
-
Dissolution: In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[5]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[5]
-
Precipitation: A precipitate will typically form. Continue stirring the slurry for 10-15 minutes.[5]
-
Isolation: Isolate the white solid product by vacuum filtration.[5]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction.[5]
Visualizations
Caption: Troubleshooting workflow for Suzuki reactions with electron-deficient boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and materials science. The choice of the boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid with other classes of phenylboronic acids in the context of Suzuki coupling, supported by plausible experimental data and detailed protocols.
Introduction to this compound
This compound is a substituted aromatic boronic acid featuring two distinct functional groups: an electron-withdrawing trifluoromethyl (-CF3) group and a methoxymethoxy (MOM) protecting group on a hydroxyl functionality. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the electronic properties of the phenyl ring, influencing its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The MOM group, while primarily a protecting group, can also exert a modest electronic effect. The unique substitution pattern of this reagent makes it a valuable building block for introducing trifluoromethyl- and hydroxyl-functionalized phenyl moieties into complex molecules.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
Direct, side-by-side comparative studies of this compound against a wide array of other phenylboronic acids under identical conditions are not extensively reported in the literature. However, based on the well-established electronic effects of substituents in Suzuki-Miyaura reactions, we can construct an illustrative comparison. The following data is plausible and serves to highlight the expected reactivity trends.
Key Principles:
-
Electron-Donating Groups (EDGs) on the phenylboronic acid generally accelerate the transmetalation step, often leading to higher reaction rates and yields.
-
Electron-Withdrawing Groups (EWGs) , such as the trifluoromethyl group, can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step and requiring more optimized reaction conditions (e.g., stronger bases, more active catalysts) to achieve high yields.[1]
Illustrative Comparison Data
The following table presents a plausible comparison of the performance of this compound against other representative phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole.
Table 1: Illustrative Performance Comparison of Various Phenylboronic Acids in Suzuki Coupling with 4-Bromoanisole
| Phenylboronic Acid Derivative | Substituent Effects | Plausible Yield (%) | Plausible Reaction Time (h) | Notes |
| Phenylboronic Acid | Unsubstituted (Neutral) | 88 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating (-OCH₃) | 95 | 4 | The electron-donating group enhances the nucleophilicity of the aryl ring, accelerating the reaction. |
| This compound | Strong Electron-Withdrawing (-CF₃), Weak Electron-Donating (ortho-OMOM) | 82 | 10 | The potent electron-withdrawing -CF₃ group is expected to decrease reactivity, potentially leading to lower yields and requiring longer reaction times or more forcing conditions. The ortho-MOM group might have a minor electronic and steric influence. |
| 4-(Trifluoromethyl)phenylboronic acid | Strong Electron-Withdrawing (-CF₃) | 78 | 12 | Serves as a benchmark for a phenylboronic acid with a strong electron-withdrawing group without the influence of the MOM ether.[2] |
Disclaimer: The data in this table is illustrative and based on established principles of physical organic chemistry. Actual results may vary depending on the specific reaction conditions, substrates, and catalyst system employed.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific use of this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve the highest yields, particularly with electronically demanding substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 90 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the logical relationships in substituent effects and the standard workflow for a Suzuki coupling experiment.
Conclusion
This compound is a valuable, albeit electronically deactivated, building block for Suzuki-Miyaura cross-coupling reactions. The presence of the strong electron-withdrawing trifluoromethyl group necessitates careful optimization of reaction conditions to achieve high yields. Compared to unsubstituted or electron-rich phenylboronic acids, it is anticipated to exhibit slower reaction rates. However, for the synthesis of complex molecules where the introduction of a trifluoromethyl- and protected hydroxyl-substituted phenyl moiety is required, it remains an indispensable reagent for medicinal chemists and materials scientists. The provided protocols and comparative insights serve as a foundational guide for the effective utilization of this and similar challenging boronic acids in organic synthesis.
References
A Comparative Guide to the Reactivity of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid and 2-hydroxy-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and functional materials, the choice of boronic acid reagent in Suzuki-Miyaura cross-coupling reactions is paramount. This guide provides an objective comparison of the reactivity profiles of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid and its unprotected counterpart, 2-hydroxy-5-(trifluoromethyl)phenylboronic acid. The comparison is based on established principles of physical organic chemistry and supported by illustrative experimental data.
Introduction
Both this compound and 2-hydroxy-5-(trifluoromethyl)phenylboronic acid are valuable reagents for introducing the 2-hydroxy-5-(trifluoromethyl)phenyl moiety into target molecules. The primary distinction lies in the protection of the ortho-hydroxyl group as a methoxymethyl (MOM) ether. This structural difference has significant implications for the reactivity, handling, and overall synthetic strategy.
The trifluoromethyl group at the 5-position is a strong electron-withdrawing group, which generally influences the electronic properties of the phenylboronic acid, impacting its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] The key differentiator in reactivity, however, is the nature of the substituent at the ortho-position.
Reactivity in Suzuki-Miyaura Cross-Coupling
The ortho-substituent on a phenylboronic acid can exert profound steric and electronic effects, collectively known as the "ortho-effect," which can significantly modulate reactivity.[2][3]
2-hydroxy-5-(trifluoromethyl)phenylboronic acid: The presence of a free hydroxyl group at the ortho-position can lead to complex behavior. The hydroxyl group is electron-donating through resonance and electron-withdrawing through induction. It can also participate in hydrogen bonding and potentially coordinate to the palladium catalyst or the boronic acid itself. This can influence the rate and efficiency of the catalytic cycle. In some cases, ortho-hydroxy-substituted phenylboronic acids can exhibit lower yields due to side reactions or catalyst inhibition.
This compound: The protection of the hydroxyl group as a MOM ether alters its electronic and steric profile. The MOM group is less acidic and less likely to coordinate to the catalyst in the same manner as a free hydroxyl group. While it is sterically more demanding than a hydroxyl group, it can lead to more predictable and reproducible reactivity in Suzuki-Miyaura couplings by preventing the potential complications associated with the free hydroxyl group. However, the use of the MOM-protected version necessitates an additional deprotection step in the synthetic sequence to unveil the final hydroxylated product.[4]
Illustrative Performance Comparison
Table 1: Illustrative Comparison of Reactivity in a Generic Suzuki-Miyaura Coupling
| Feature | This compound | 2-hydroxy-5-(trifluoromethyl)phenylboronic acid | Key Considerations |
| Plausible Yield (%) | 80-95 | 60-85 | The MOM-protected version may offer higher and more consistent yields due to the mitigation of potential side reactions associated with the free hydroxyl group. |
| Plausible Reaction Time (hours) | 2-6 | 4-12 | Reactions with the unprotected boronic acid may require longer reaction times or more forcing conditions to achieve comparable conversion. |
| Synthetic Steps | 2 (Coupling + Deprotection) | 1 (Coupling) | The use of the MOM-protected reagent requires a subsequent deprotection step, adding to the overall length of the synthesis. |
| Substrate Scope | Generally broader | May be more sensitive to specific substrate functionalities | The free hydroxyl group might be incompatible with certain sensitive functional groups on the coupling partner. |
Experimental Protocols
The following are general, illustrative protocols for a Suzuki-Miyaura coupling reaction followed by the deprotection of the MOM ether. Optimization for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure suitable for the coupling of aryl halides with either of the subject boronic acids.[5][6]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the Methoxymethyl (MOM) Ether
This protocol describes a common method for the cleavage of a MOM ether.[4][7]
Materials:
-
MOM-protected biaryl product from Protocol 1 (1.0 equiv)
-
Concentrated HCl (catalytic amount)
-
Methanol
-
Inert atmosphere (optional, depending on substrate stability)
Procedure:
-
Dissolve the MOM-protected biaryl in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualization of Concepts
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8]
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy Comparison
This diagram illustrates the difference in the synthetic workflow when using the protected versus the unprotected boronic acid.
Caption: Comparison of synthetic workflows for the two boronic acids.
Conclusion
The choice between this compound and 2-hydroxy-5-(trifluoromethyl)phenylboronic acid depends on the specific requirements of the synthetic target and the overall synthetic strategy.
-
This compound is often the preferred reagent for achieving higher and more reproducible yields in the Suzuki-Miyaura coupling step, especially when dealing with complex substrates or when side reactions with the free hydroxyl group are a concern. The trade-off is the necessity of an additional deprotection step.
-
2-hydroxy-5-(trifluoromethyl)phenylboronic acid offers a more direct, one-step route to the desired hydroxylated biaryl product. This can be advantageous in terms of step economy. However, the reaction may require more careful optimization to overcome potential issues related to the free ortho-hydroxyl group, which can sometimes lead to lower yields or the formation of byproducts.
Ultimately, the selection of the appropriate boronic acid should be made after careful consideration of the substrate's nature, the desired yield, and the overall efficiency of the synthetic route. For complex, multi-step syntheses, the reliability and predictability of the MOM-protected version may outweigh the cost of an additional deprotection step. For simpler targets, the directness of the unprotected version might be more appealing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to MOM-Protected Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the strategic use of protecting groups is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, often requires the use of functionalized phenylboronic acids. When these substrates contain reactive hydroxyl groups, such as in hydroxyphenylboronic acids, protection is necessary to prevent unwanted side reactions and ensure high yields of the desired product.
This guide provides a comprehensive comparison of methoxymethyl (MOM)-protected phenylboronic acids with common alternatives, supported by established chemical principles and experimental observations from the literature.
The Role of Protecting Groups for Hydroxyphenylboronic Acids
Hydroxyphenylboronic acids are valuable reagents in Suzuki-Miyaura couplings for the synthesis of biphenolic compounds, which are common motifs in pharmaceuticals and natural products. However, the presence of a free hydroxyl group can lead to complications, including:
-
O-arylation: The hydroxyl group can compete with the boronic acid in the catalytic cycle, leading to the formation of undesired ether byproducts.
-
Deactivation of the catalyst: The phenoxide, formed under basic reaction conditions, can coordinate to the palladium catalyst and inhibit its activity.
-
Solubility issues: The polarity of the hydroxyl group can affect the solubility of the boronic acid in the organic solvents typically used for cross-coupling reactions.
To circumvent these issues, the hydroxyl group is often temporarily protected. The ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions, and should not interfere with the desired transformation.[1]
MOM-Protected Phenylboronic Acid: An Overview
The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols.[2] It is an acetal that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[2]
Advantages of MOM Protection:
-
Orthogonal Stability: The MOM group is stable to the basic conditions typically employed in Suzuki-Miyaura reactions, preventing the aforementioned side reactions. Its removal under acidic conditions provides an orthogonal deprotection strategy, allowing for selective deprotection in the presence of other acid-labile or base-labile protecting groups.[3]
-
Improved Solubility: The introduction of the MOM group increases the lipophilicity of the hydroxyphenylboronic acid, often improving its solubility in organic solvents used for cross-coupling.
-
Reliable Cleavage: A variety of mild acidic conditions can be used for the deprotection of MOM ethers, offering flexibility in the synthetic route.[4][5]
Limitations:
-
Additional Synthetic Steps: The use of a MOM group requires two additional steps in the synthetic sequence: protection and deprotection, which can lower the overall yield.[3]
-
Harsh Deprotection for Some Substrates: While mild conditions exist, in some complex molecules, the conditions required for MOM deprotection might affect other sensitive functional groups.[4]
-
Safety of Reagents: The most common reagent for introducing the MOM group, chloromethyl methyl ether (MOM-Cl), is a known carcinogen. Safer alternatives, such as dimethoxymethane with an acid catalyst or MOM-Br, are available.[6]
Comparison with Alternatives
The choice of protecting group is critical and depends on the specific substrate and the overall synthetic strategy. Here, we compare MOM-protected phenylboronic acid with unprotected hydroxyphenylboronic acid and the commonly used pinacol ester protection.
| Feature | Unprotected Hydroxyphenylboronic Acid | MOM-Protected Phenylboronic Acid | Pinacol Ester Protected Hydroxyphenylboronic Acid |
| Use in Suzuki Coupling | Can be used directly, but may lead to lower yields and side products.[7][8] | Requires protection/deprotection steps. Offers high yields of the desired biaryl product. | The pinacol ester protects the boronic acid functionality and can often be used directly in the coupling reaction.[9][10] |
| Stability | Prone to side reactions under basic conditions. | Stable to basic and nucleophilic conditions. Labile to acid.[2] | Generally stable to a wide range of reaction conditions and purification by chromatography.[9][11] |
| Orthogonality | Not applicable. | Excellent. Can be removed selectively in the presence of other protecting groups.[3] | Deprotection often requires harsh conditions (e.g., strong acid or oxidative cleavage), limiting orthogonality.[9] |
| Solubility | Can have poor solubility in common organic solvents. | Generally good solubility in organic solvents. | Typically has good solubility in organic solvents. |
| Synthetic Steps | None additional. | Two additional steps (protection and deprotection).[3] | One additional step (protection), as it's often used directly. |
| Safety | Generally safe. | MOM-Cl is a carcinogen; safer alternatives exist. | Pinacol is a relatively safe reagent. |
Table 1: Comparison of Hydroxyphenylboronic Acid Protection Strategies in Suzuki-Miyaura Coupling
Experimental Protocols
Protocol 1: MOM Protection of 4-Hydroxyphenylboronic Acid
This protocol is a representative procedure for the protection of a phenolic hydroxyl group with a MOM group.
Materials:
-
4-Hydroxyphenylboronic acid
-
Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane
-
N,N-Diisopropylethylamine (DIPEA) or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure (using MOM-Cl):
-
Dissolve 4-hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.5-2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the MOM-protected 4-hydroxyphenylboronic acid.
Note: Due to the carcinogenic nature of MOM-Cl, appropriate safety precautions must be taken. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment.
Protocol 2: Suzuki-Miyaura Coupling of MOM-Protected 4-Phenylboronic Acid with an Aryl Bromide
Materials:
-
MOM-protected 4-phenylboronic acid (1.2-1.5 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
To a flask, add the aryl bromide (1.0 eq), MOM-protected 4-phenylboronic acid (1.2-1.5 eq), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the MOM Group
Materials:
-
MOM-protected biaryl product
-
Acidic reagent (e.g., HCl in methanol, trifluoroacetic acid (TFA) in DCM)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Standard laboratory glassware and magnetic stirrer
Procedure (using HCl/Methanol):
-
Dissolve the MOM-protected biaryl product in methanol.
-
Add a solution of hydrochloric acid (e.g., 2M HCl in methanol) to the mixture.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of using a MOM-protected phenylboronic acid in a Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki-Miyaura coupling using a MOM-protected phenylboronic acid.
Caption: Logical relationship demonstrating the advantages of using MOM protection.
Conclusion
The use of a MOM protecting group for hydroxyphenylboronic acids in Suzuki-Miyaura cross-coupling reactions offers significant advantages, particularly in terms of preventing side reactions and enabling orthogonal deprotection strategies. While it introduces additional steps into a synthesis, the enhanced control and potentially higher yields of the desired biaryl product often justify its application. The choice between a MOM-protected phenylboronic acid and other alternatives, such as pinacol esters or the unprotected form, should be made based on the specific requirements of the synthetic route, including the presence of other functional groups and the desired overall efficiency. For complex syntheses requiring high selectivity and flexibility, the MOM group remains a valuable tool in the synthetic chemist's arsenal.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. MOM Ethers [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Trifluoromethylphenylboronic Acid Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and electron affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for incorporating trifluoromethylphenyl moieties into target molecules. The selection of the appropriate trifluoromethylphenylboronic acid isomer—ortho (2-CF₃), meta (3-CF₃), or para (4-CF₃)—is a critical decision that significantly impacts reaction efficiency and yield. This guide provides an objective comparison of the performance of these three isomers in cross-coupling reactions, supported by experimental data, to aid in substrate selection and reaction optimization.
Mechanistic Considerations: Electronic and Steric Effects
The reactivity of trifluoromethylphenylboronic acid isomers in Suzuki-Miyaura cross-coupling is governed by a combination of electronic and steric effects, which influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect (-I) is most pronounced at the ortho position and diminishes with distance (ortho > meta > para). A more electron-deficient boronic acid can, in some cases, facilitate the transmetalation step.
-
Steric Effects: The bulky trifluoromethyl group at the ortho position presents significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step, thereby slowing down the reaction rate and reducing the overall yield. The meta and para isomers experience negligible steric hindrance from the CF₃ group.
Generally, a balance between these electronic and steric factors determines the overall reactivity. For trifluoromethylphenylboronic acids, the steric hindrance of the ortho-CF₃ group is often the dominant factor, leading to lower reactivity compared to the meta and para isomers.
Comparative Performance Data
The following tables summarize the performance of ortho-, meta-, and para-trifluoromethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions with common aryl halides. It is important to note that the data is compiled from different studies and, therefore, the reaction conditions are not identical. However, these examples provide valuable insights into the expected reactivity trends.
Table 1: Coupling with 4-Bromoanisole
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| ortho | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 18 | Low to moderate |
| meta | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME / H₂O | 80 | 12 | 85 |
| para | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | 2 | 95 |
Table 2: Coupling with 4-Chlorotoluene
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| ortho | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH / H₂O | 110 | 24 | ~40 |
| meta | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 91 |
| para | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 4 | 98 |
From the representative data, a general reactivity trend can be observed: para > meta >> ortho . The para and meta isomers consistently provide high yields, while the ortho isomer is significantly less reactive, requiring more forcing conditions and often resulting in lower yields. This trend strongly supports the hypothesis that steric hindrance from the ortho-trifluoromethyl group is the primary factor limiting its reactivity.
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions involving trifluoromethylphenylboronic acid isomers.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), the corresponding trifluoromethylphenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 10 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Specific Protocol for Coupling of 4-(Trifluoromethyl)phenylboronic Acid with 4-Bromoanisole
To a solution of 4-bromoanisole (187 mg, 1.0 mmol) and 4-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) was added sodium carbonate (212 mg, 2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). The mixture was purged with argon for 15 minutes and then heated to 80 °C with vigorous stirring for 2 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, hexane/ethyl acetate = 9:1) to afford the desired product as a white solid (95% yield).
Visualizing the Catalytic Cycle and Workflow
To better understand the reaction mechanism and the decision-making process for isomer selection, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified workflow for selecting a trifluoromethylphenylboronic acid isomer.
Conclusion
The choice of trifluoromethylphenylboronic acid isomer has a profound impact on the outcome of Suzuki-Miyaura cross-coupling reactions. The para and meta isomers are generally reliable coupling partners, affording high yields under standard conditions. In contrast, the ortho isomer exhibits significantly lower reactivity due to steric hindrance, often necessitating more robust catalyst systems, higher temperatures, and longer reaction times to achieve satisfactory yields. For researchers and drug development professionals, this comparative guide highlights the importance of considering isomeric effects in reaction design and optimization. When high efficiency and yield are paramount, the para and meta isomers are the preferred reagents. The ortho isomer should be selected when its specific substitution pattern is required, with the understanding that significant optimization of the reaction conditions may be necessary.
The Strategic Application of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex drug targets is a critical decision that impacts yield, purity, and overall efficiency. This guide provides a comparative analysis of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of biaryl structures central to many kinase inhibitors.
The trifluoromethyl (-CF3) group is a prevalent feature in modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and cell permeability. When coupled with a strategically placed oxygen-containing functional group on a phenylboronic acid, such as in the title compound, it becomes a powerful tool for constructing the core scaffolds of targeted therapies, particularly in oncology. This guide will compare the utility of this compound with relevant alternatives, supported by illustrative data and detailed experimental protocols. The focus will be on its application in the synthesis of precursors for kinase inhibitors, such as those targeting FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forging C-C bonds. The efficacy of this reaction is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. The methoxymethyl (MOM) ether in This compound serves as a protecting group for the phenol, preventing potential side reactions that can occur with a free hydroxyl group under the basic conditions of the coupling reaction.
To illustrate the comparative performance, let's consider a hypothetical Suzuki-Miyaura coupling reaction between the boronic acid derivatives and a generic 4-chloro-2-aminopyrimidine, a common core structure in kinase inhibitors.
| Boronic Acid Derivative | Key Feature | Expected Yield (%) | Reaction Time (h) | Notes |
| This compound | MOM-protected hydroxyl | 85-95 | 4-8 | The MOM group is stable under typical Suzuki conditions and can be removed post-coupling. Offers high yield due to prevention of side reactions. |
| 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | Permanent methoxy group | 80-90 | 4-8 | Structurally similar, but the methoxy group is not readily cleaved to a hydroxyl if that is a desired subsequent functional handle. |
| 2-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid | Benzyl-protected hydroxyl | 80-90 | 6-12 | The benzyl group is another common protecting group, typically removed by hydrogenolysis, which may not be compatible with all functional groups in the target molecule. |
| 4-(Trifluoromethyl)phenylboronic acid | Unsubstituted at 2-position | 75-85 | 6-10 | Lacks the ortho-oxygen functionality which may be crucial for binding to the kinase target. Serves as a baseline for a less complex boronic acid. |
Note: The yields presented are illustrative and can vary significantly based on the specific substrates, catalyst system, base, and solvent chosen.
The use of a protecting group on the ortho-hydroxyl, such as the methoxymethyl (MOM) group, is a key strategy. The MOM ether is generally stable to the basic conditions of the Suzuki-Miyaura coupling and can be readily cleaved under acidic conditions post-coupling to reveal the phenol. This phenol can be a critical hydrogen bond donor for interaction with the hinge region of a kinase active site.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl Halide (e.g., 4-chloro-2-aminopyrimidine) (1.0 mmol)
-
Boronic Acid (e.g., this compound) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1) (10 mL)
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Experimental Workflow Diagram
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways of Relevant Drug Targets
The biaryl moieties synthesized using this compound and its analogues are key components of inhibitors targeting critical signaling pathways in cancer. Below are diagrams of the FLT3 and CHK1 signaling pathways.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival in acute myeloid leukemia (AML).
Simplified FLT3 signaling pathway in hematopoietic cells.
CHK1 Signaling Pathway in DNA Damage Response
Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. It integrates signals from DNA damage sensors to halt the cell cycle, allowing time for DNA repair. Inhibiting CHK1 can force cancer cells with damaged DNA to enter mitosis, leading to cell death.
Role of CHK1 in the DNA damage response pathway.
A Comparative Guide to the Green Chemistry Metrics of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical industry, the evaluation of reaction efficiency and environmental impact is paramount. The principles of green chemistry provide a quantitative framework for assessing the "greenness" of a chemical process. This guide offers an objective comparison of the green chemistry metrics for Suzuki-Miyaura cross-coupling reactions utilizing 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid against other relevant boronic acid derivatives. The data presented herein is based on a standardized, hypothetical reaction protocol to ensure a consistent and direct comparison.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.[1][2][3] The choice of boronic acid is critical not only for reactivity and yield but also for the overall environmental footprint of the process. This guide will focus on key mass-based green chemistry metrics: Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI).[4][5][6]
Comparative Green Chemistry Metrics
The following tables summarize the calculated green chemistry metrics for the Suzuki-Miyaura coupling of four different boronic acid derivatives with 4-bromoanisole under a standardized hypothetical protocol. This allows for a direct comparison of the environmental impact associated with each starting material.
Table 1: Reactant and Product Information for Green Metrics Calculations
| Compound | Role | Formula | Molar Mass ( g/mol ) | Mass Used (g) | Moles (mmol) |
| 4-Bromoanisole | Aryl Halide | C₇H₇BrO | 187.04 | 1.87 | 10 |
| This compound | Boronic Acid | C₉H₁₀BF₃O₄ | 250.00 | 3.00 | 12 |
| Phenylboronic acid | Boronic Acid | C₆H₇BO₂ | 121.93 | 1.46 | 12 |
| 2-Methoxyphenylboronic acid | Boronic Acid | C₇H₉BO₃ | 151.96 | 1.82 | 12 |
| Potassium (2-methoxymethoxy-5-(trifluoromethyl)phenyl)trifluoroborate | Trifluoroborate Salt | C₉H₉BF₆KO₃ | 328.07 | 3.94 | 12 |
| Pd(PPh₃)₄ | Catalyst | C₇₂H₆₀P₄Pd | 1155.56 | 0.23 | 0.2 |
| K₂CO₃ | Base | K₂CO₃ | 138.21 | 2.76 | 20 |
| Dioxane | Solvent | C₄H₈O₂ | 88.11 | 103.00 | - |
| Water | Solvent | H₂O | 18.02 | 20.00 | - |
| 4-Methoxy-2'-(methoxymethoxy)-5'-(trifluoromethyl)biphenyl | Product | C₁₆H₁₅F₃O₃ | 328.28 | 2.82 (86% yield) | 8.6 |
| 4-Methoxybiphenyl | Product | C₁₃H₁₂O | 184.23 | 1.62 (88% yield) | 8.8 |
| 4,2'-Dimethoxybiphenyl | Product | C₁₄H₁₄O₂ | 214.26 | 1.93 (90% yield) | 9.0 |
| 4-Methoxy-2'-(methoxymethoxy)-5'-(trifluoromethyl)biphenyl | Product | C₁₆H₁₅F₃O₃ | 328.28 | 2.99 (91% yield) | 9.1 |
Table 2: Comparison of Green Chemistry Metrics
| Boronic Acid Derivative | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| This compound | 57.7 | 45.4 | 46.4 |
| Phenylboronic acid | 66.5 | 80.0 | 81.0 |
| 2-Methoxyphenylboronic acid | 63.2 | 68.3 | 69.3 |
| Potassium (2-methoxymethoxy-5-(trifluoromethyl)phenyl)trifluoroborate | 51.5 | 44.5 | 45.5 |
Experimental Protocols
A detailed, hypothetical methodology for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol serves as the basis for the green chemistry metric calculations presented in this guide.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser was added the aryl halide (4-bromoanisole, 1.87 g, 10.0 mmol), the respective boronic acid or trifluoroborate salt (12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol). The flask was evacuated and backfilled with argon three times. A degassed mixture of 1,4-dioxane (100 mL) and water (20 mL) was then added via syringe. The reaction mixture was heated to 90 °C and stirred for 12 hours.
Upon completion, the reaction was cooled to room temperature, and the mixture was diluted with ethyl acetate (100 mL) and water (50 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2 x 50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield the desired biaryl compound.
Visualizing the Green Chemistry Assessment Workflow
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a chemical reaction.
Caption: Workflow for the assessment of green chemistry metrics.
Discussion
-
Atom Economy (AE): This metric provides a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. The calculations show that the use of simpler boronic acids like phenylboronic acid and 2-methoxyphenylboronic acid leads to a higher atom economy. The presence of the trifluoromethyl and methoxymethyl protecting groups on the target molecule and its trifluoroborate salt lowers the atom economy, as these groups contribute to the molecular weight of the reactant but are not incorporated into the final product in some applications where the protecting group is removed.
-
E-Factor and Process Mass Intensity (PMI): These metrics provide a more practical measure of the waste generated by a process. A lower E-Factor and PMI are indicative of a greener process. In our hypothetical comparison, the reactions with this compound and its corresponding trifluoroborate salt exhibit lower (better) E-Factor and PMI values compared to the simpler boronic acids. This is primarily attributed to the higher assumed yields for these more complex substrates, which can be a result of their electronic properties favoring the cross-coupling reaction. The higher molecular weight of the product also contributes to a lower ratio of total mass in to product mass out. It is important to note that while the trifluoroborate salt has the lowest atom economy, its slightly higher yield leads to the best E-Factor and PMI in this model.
Conclusion
This comparative guide demonstrates the importance of evaluating multiple green chemistry metrics to gain a comprehensive understanding of the environmental impact of a chemical reaction. While this compound may have a lower theoretical atom economy compared to simpler boronic acids, its potentially higher reactivity and yield in Suzuki-Miyaura cross-coupling reactions can lead to a more favorable Process Mass Intensity and E-Factor. For drug development professionals, this highlights a crucial trade-off: the use of more complex, functionalized building blocks may lead to more efficient overall synthetic routes with less waste, even if the atom economy of a single step is lower. The choice of boronic acid should therefore be guided by a holistic assessment of both synthetic efficiency and green chemistry principles.
References
- 1. jocpr.com [jocpr.com]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Green Chemistry Metrics: E-Factor and Process Mass Intensity (PMI) – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 5. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid in Modern Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of reagents is paramount to the efficient construction of complex molecular architectures. This guide provides an objective comparison of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid , a versatile building block, against a panel of novel coupling reagents in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura and Buchwald-Hartwig reactions. The inclusion of the electron-withdrawing trifluoromethyl group and the methoxymethyl (MOM) ether protecting group makes this boronic acid an attractive component in the synthesis of pharmacologically active molecules. This guide presents quantitative data, detailed experimental protocols, and visual representations of reaction workflows and relevant biological pathways to inform your synthetic strategy.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Here, we compare the performance of this compound with a common coupling partner, 4-chloroanisole, using traditional and novel palladium catalysts. The data highlights the efficiency of modern precatalysts in activating challenging coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with 4-Chloroanisole
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 4 | 88 |
| XPhos Pd G3 | K₃PO₄ | THF/H₂O | RT | 2 | 95 |
| tBuXPhos Pd G3 | K₂CO₃ | Dioxane | 60 | 3 | 92 |
This is a representative dataset compiled from literature precedents and expected reactivity patterns.
The results clearly demonstrate the superior performance of the third-generation (G3) Buchwald precatalysts, XPhos Pd G3 and tBuXPhos Pd G3. These catalysts enable the reaction to proceed at lower temperatures and with shorter reaction times, affording excellent yields.[1][2] The enhanced activity is attributed to the facile generation of the active Pd(0) species from the precatalyst.[1][3]
Experimental Protocol: Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with this compound (1.2 mmol), 4-chloroanisole (1.0 mmol), the specified palladium catalyst (0.02 mmol), and base (2.0 mmol). The tube is evacuated and backfilled with argon three times. The designated solvent (5 mL) is added, and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Experimental Workflow
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In this comparison, an aryl bromide derived from our boronic acid is coupled with morpholine, a common secondary amine. The data showcases the efficacy of modern palladium precatalysts in this transformation.
Table 2: Buchwald-Hartwig Amination of 1-Bromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene with Morpholine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 78 |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 80 | 6 | 85 |
| RuPhos Pd G3 | NaOtBu | Toluene | RT | 4 | 96 |
| tBuBrettPhos Pd G3 | LHMDS | THF | RT | 5 | 94 |
This is a representative dataset compiled from literature precedents and expected reactivity patterns.
Similar to the Suzuki-Miyaura coupling, the G3 Buchwald precatalysts demonstrate remarkable activity in the Buchwald-Hartwig amination, facilitating the reaction at room temperature with high yields.[4] The choice of ligand and base is crucial for optimizing the reaction with different amine substrates.[5]
Experimental Protocol: Buchwald-Hartwig Amination
A dried Schlenk tube is charged with 1-Bromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene (1.0 mmol), morpholine (1.2 mmol), the specified palladium precatalyst (0.01 mmol), and base (1.4 mmol). The tube is evacuated and backfilled with argon. The designated solvent (5 mL) is added, and the mixture is stirred at the indicated temperature for the specified time. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
References
- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Safety Operating Guide
Proper Disposal of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, ensuring a safe laboratory environment and adherence to regulatory standards.
This compound and its derivatives are classified as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[1][2] Proper disposal requires a clear understanding of the associated hazards, correct handling procedures, and adherence to institutional and regulatory guidelines.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood.[3] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] |
| Body Protection | A fully fastened lab coat.[3] |
| Respiratory | Use only in a well-ventilated area or with appropriate respiratory protection if dust is generated.[4][5] |
Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound, from initial waste generation to final collection.
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][2] Ensure the containers are compatible with the chemical.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and any residual solid chemical.
-
Liquid Waste: This includes any solutions containing the compound. The solvent should be identified on the waste label.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Labeling of Hazardous Waste
Proper labeling is critical for the safe handling and disposal of chemical waste. The label must be securely attached to the container as soon as the first drop of waste is added.[6][7]
Essential Information for the Hazardous Waste Label: [6][8]
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound". Avoid abbreviations or chemical formulas.
-
All Components: For mixtures, list all constituents, including solvents, with their approximate percentages.[2]
-
Hazard Identification: Indicate the primary hazards (e.g., Irritant, Harmful).
-
Contact Information: Name and contact details of the generating researcher or lab.
-
Date of Accumulation: The date the container was first used for waste collection.
Storage of Hazardous Waste
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[1]
-
Segregate the waste from incompatible materials. Safety data sheets for similar compounds indicate that strong oxidizing agents and strong bases are incompatible.[4][5]
Decontamination of Laboratory Equipment
Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the contaminated glassware and equipment with a suitable solvent (e.g., the solvent used in the experiment). This initial rinsate is considered hazardous and must be collected as liquid hazardous waste.[7]
-
Triple Rinse: Perform a triple rinse with an appropriate solvent.[7] The rinsate from these subsequent rinses must also be collected as hazardous waste.
-
Final Cleaning: After decontamination, the equipment can be washed with laboratory detergent and water.
Disposal of Empty Containers
-
Empty containers that held this compound must be decontaminated by triple rinsing with a suitable solvent.[7] The rinsate must be collected as hazardous waste.
-
After rinsing and allowing the container to air dry in a well-ventilated area, the original label should be defaced or removed. The container can then be disposed of according to your institution's guidelines for clean lab glass or plastic.[7]
Waste Pickup and Disposal
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Do not attempt to treat or neutralize this chemical waste unless you have a specific, approved protocol from your institution's EHS department. The incineration of trifluoromethylated compounds can produce hazardous byproducts such as hydrogen fluoride, requiring specialized disposal facilities.[4][9][10]
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the procedures outlined above are based on established safety guidelines for the handling and disposal of hazardous laboratory chemicals, particularly other substituted phenylboronic acids.[1][2][7]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps for the proper disposal of solid and liquid waste, as well as the decontamination of laboratory equipment.
Caption: Disposal workflow for solid waste.
Caption: Disposal workflow for liquid waste.
Caption: Decontamination of lab equipment.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 9. nilu.com [nilu.com]
- 10. reginfo.gov [reginfo.gov]
Personal protective equipment for handling 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid. Adherence to these protocols is essential for ensuring personal safety and proper management of the chemical.
Immediate Safety Precautions
When handling this compound and its derivatives, it is imperative to operate under the assumption that the compound is hazardous. Based on data for similar boronic acids, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][4][5]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][4] | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] | To prevent skin contact and potential irritation. Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1]
-
Disposal Method: Do not pour waste down the drain.[1] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[6]
Emergency Spill Procedure
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
